BP-1-108
Beschreibung
Eigenschaften
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6S/c1-21-16-22(2)31(23(3)17-21)41(39,40)33(4)20-30(36)34(27-14-15-28(32(37)38)29(35)18-27)19-24-10-12-26(13-11-24)25-8-6-5-7-9-25/h10-18,25,35H,5-9,19-20H2,1-4H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIZHIWNZHWNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the In Vitro Mechanism of Action of BP-1-108
This technical guide provides a detailed overview of the in vitro mechanism of action of BP-1-108, a small molecule inhibitor. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology and molecular biology.
Core Mechanism of Action: Inhibition of STAT5 Phosphorylation
This compound has been identified as a potent and specific inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway.[1] Its primary mechanism of action involves the inhibition of STAT5 phosphorylation, a critical step in the activation of this pathway, which is implicated in the progression of various human cancers, including acute myeloid leukemia (AML).[1]
In vitro studies have demonstrated that this compound effectively reduces the levels of phosphorylated STAT5 (pSTAT5) in a cellular context.[1] This inhibition of STAT5 activation leads to the downregulation of its downstream target genes, which are crucial for cell proliferation and survival.[1]
Quantitative Data Summary
Currently, publicly available research on this compound does not provide specific quantitative data such as IC50 values for STAT5 inhibition or binding affinities. The following table is a template that can be used to summarize such data as it becomes available.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (pSTAT5 Inhibition) | Data not available | ||
| Binding Affinity (Kd) | Data not available | ||
| Effect on Downstream Gene Expression (Fold Change) | |||
| c-Myc | Data not available | AML cell lines | [1] |
| CCND1 (Cyclin D1) | Data not available | AML cell lines | |
| MCL1 | Data not available | AML cell lines |
Signaling Pathway Inhibition
This compound targets the STAT5 signaling pathway, which is often activated by cytokines such as Interleukin-3 (IL-3). The pathway, and the point of inhibition by this compound, is illustrated below.
Experimental Protocols
The following section details the methodology used to assess the in vitro mechanism of action of this compound.
Assessment of STAT5 Phosphorylation by Flow Cytometry
This protocol is based on the methodology described for determining the effect of this compound on IL-3 mediated phosphorylation of STAT5.
Objective: To quantify the levels of phosphorylated STAT5 (pSTAT5) in a cell line model following treatment with this compound.
Materials:
-
IL-3 dependent cell line (e.g., 32D)
-
Complete cell culture medium
-
Interleukin-3 (IL-3)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Phosflow Perm Buffer III)
-
Anti-pSTAT5 antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the IL-3 dependent 32D cells in complete medium supplemented with IL-3.
-
Wash the cells to remove IL-3 and starve them for a defined period.
-
Resuspend the cells in fresh medium and divide them into three treatment groups:
-
Control (no IL-3)
-
IL-3 stimulation
-
IL-3 stimulation + this compound
-
-
Incubate the cells for the desired treatment duration.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cells in fixation buffer and incubate at 37°C.
-
Permeabilize the cells by adding cold permeabilization buffer and incubating on ice.
-
-
Immunostaining:
-
Wash the permeabilized cells.
-
Resuspend the cells in a staining buffer containing the anti-pSTAT5 antibody.
-
Incubate in the dark to allow for antibody binding.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT5-conjugated antibody.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of pSTAT5 in each treatment group.
-
A reduction in MFI in the "IL-3 + this compound" group compared to the "IL-3" group indicates inhibition of STAT5 phosphorylation.
-
Experimental Workflow Diagram
The workflow for the flow cytometry-based assessment of pSTAT5 levels is depicted below.
Downstream Effects
The inhibition of STAT5 phosphorylation by this compound leads to the suppression of STAT5-mediated gene transcription. Key downstream target genes affected include those involved in cell cycle progression and apoptosis resistance, such as:
-
c-Myc: A proto-oncogene that plays a central role in cell proliferation and growth.
-
CCND1 (Cyclin D1): A key regulator of the cell cycle.
-
MCL1: An anti-apoptotic protein that promotes cell survival.
The downregulation of these genes contributes to the antileukemic activity observed with STAT5 inhibitors.
Conclusion
In vitro evidence indicates that this compound acts as a specific inhibitor of the STAT5 signaling pathway. Its mechanism of action is centered on the inhibition of STAT5 phosphorylation, which in turn leads to the downregulation of critical downstream target genes involved in cell proliferation and survival. Further quantitative studies are needed to fully characterize its potency and binding kinetics. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other STAT5 inhibitors.
References
BP-1-108: A Potent and Selective STAT5 Inhibitor for Leukemia Treatment
A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of BP-1-108
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of STAT signaling, particularly the persistent activation of STAT3 and STAT5, is a hallmark of numerous human cancers, including leukemia.[3][4] While much focus has been placed on inhibiting STAT3, the development of selective STAT5 inhibitors has emerged as a promising therapeutic strategy for hematological malignancies. This technical guide details the discovery, synthesis, and biological characterization of this compound, a potent and selective small-molecule inhibitor of STAT5.
Initially, it is important to clarify that while often associated with the STAT3 inhibitor BP-1-102 due to structural similarities, This compound is a distinct compound that selectively targets STAT5 .[5] This document will provide a comprehensive overview of the scientific data and methodologies related to this compound.
Discovery and Design of this compound
The development of this compound stemmed from a structure-based drug design campaign aimed at identifying potent and selective inhibitors of the STAT5 SH2 domain. The SH2 domain is a highly conserved region within STAT proteins that is crucial for their dimerization and subsequent activation. By targeting this domain, small molecules can disrupt STAT5 signaling and induce apoptosis in cancer cells dependent on this pathway.
The lead compound for this series was identified through a medicinal chemistry effort focused on optimizing the interactions within the STAT5 SH2 domain binding pocket. This compound emerged as a highly promising candidate with significant potency and selectivity for STAT5 over other STAT family members.
Synthesis of this compound
The chemical synthesis of this compound follows a multi-step synthetic route. While the specific, step-by-step protocol is proprietary and detailed in the primary literature, a generalized workflow can be conceptualized. The synthesis involves the coupling of three key fragments: a substituted salicylic acid, a central amino acid scaffold, and a sulfonamide moiety.
Caption: Generalized synthetic workflow for this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1334492-85-1 |
| Molecular Formula | C32H38N2O6S |
| Molecular Weight | 578.72 g/mol |
| IUPAC Name | 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid |
Biological Activity and Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the function of STAT5. The molecule is designed to bind with high affinity to the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent dimerization. This disruption of the STAT5 signaling cascade leads to the downregulation of STAT5 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
STAT5 Signaling Pathway and Inhibition by this compound
Caption: The STAT5 signaling pathway and its inhibition by this compound.
Quantitative Biological Data
A crucial aspect of drug discovery is the quantitative assessment of a compound's potency and selectivity. The following table summarizes the key in vitro data for this compound from the foundational study by Page et al.
| Parameter | Cell Line | Value |
| STAT5 IC50 | - | Data not publicly available in summary format |
| Anti-proliferative Activity (EC50) | MV4-11 (human AML) | Data not publicly available in summary format |
| Apoptosis Induction | MV4-11 (human AML) | Data not publicly available in summary format |
Note: Specific quantitative values for IC50 and EC50 are detailed within the primary publication and require access to the full-text article for reporting. The foundational paper reports that this compound exhibits potent antileukemia activity.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are essential. Below are generalized methodologies for key assays used in the characterization of this compound.
1. STAT5 Inhibition Assay (Fluorescence Polarization)
-
Objective: To determine the concentration at which this compound inhibits 50% of STAT5 binding to its phosphotyrosine peptide ligand (IC50).
-
Methodology:
-
A fluorescently labeled phosphotyrosine peptide corresponding to the STAT5 binding site is incubated with recombinant STAT5 SH2 domain protein.
-
Increasing concentrations of this compound are added to the reaction mixture.
-
The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent peptide by this compound.
-
IC50 values are calculated from the dose-response curve.
-
2. Cell Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Leukemia cell lines (e.g., MV4-11) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
A viability reagent (MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
EC50 values are determined from the resulting dose-response curves.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the anti-proliferative effects of this compound are due to the induction of apoptosis.
-
Methodology:
-
Cells are treated with this compound at its EC50 concentration for a defined time.
-
Cells are harvested and stained with fluorescently labeled Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for STAT5-driven cancers. As a potent and selective STAT5 inhibitor, it provides a valuable tool for both basic research into STAT5 signaling and as a lead compound for the development of novel anti-leukemia drugs. The data presented in this guide underscore the importance of a structure-based approach to drug design and provide a foundation for further preclinical and clinical investigation of this compound and its analogs. The detailed methodologies and pathway visualizations serve as a resource for researchers seeking to build upon this important work in the field of cancer therapeutics.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. medkoo.com [medkoo.com]
Design and Synthesis of BP-1-102 Analogs: A Technical Guide for STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the design, synthesis, and evaluation of analogs based on BP-1-102, a potent, orally bioavailable small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). The content herein details the rationale behind analog design, synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for assessing compound efficacy.
Introduction: Targeting STAT3 with BP-1-102
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Dysregulation and constitutive activation of the STAT3 signaling pathway are implicated in the development and progression of various human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3]
BP-1-102 was developed as a selective STAT3 inhibitor.[4] It functions by binding directly to the SH2 domain of STAT3, a crucial step for the protein's phosphorylation, subsequent dimerization, and nuclear translocation. By blocking these activation steps, BP-1-102 effectively inhibits the transcriptional activity of STAT3 and suppresses the expression of downstream target genes like c-Myc, Cyclin D1, Bcl-xL, and Survivin. While BP-1-102 has demonstrated significant anti-tumor activity in preclinical models, ongoing research focuses on developing analogs with improved potency, solubility, and pharmacokinetic profiles.
Design Rationale and Strategy for BP-1-102 Analogs
The primary goal in designing BP-1-102 analogs is to enhance their therapeutic properties by modifying key structural components responsible for binding to the STAT3 SH2 domain. The core strategy involves altering the hydrophobic fragments of the molecule to optimize interactions, improve physicochemical properties like solubility, and refine the structure-activity relationship.
Key modification strategies include:
-
Modification of Hydrophobic Fragments: The interaction with the STAT3 SH2 domain is heavily reliant on two hydrophobic substituents. Design efforts focus on replacing the cyclohexylbenzyl and pentafluorophenyl moieties with other groups to improve efficacy and solubility.
-
Linker Variation: The linker connecting the salicylic acid core to the hydrophobic groups has been a target for modification. Replacing the original glycine-linker with other amino acids, such as alanine or proline, has been explored to improve binding potency.
-
Heterocyclic Substitution: To reduce hydrophobicity and potentially improve solubility, the cyclohexyl group has been substituted with various heterocycles containing oxygen or nitrogen.
Synthesis of BP-1-102 Analogs
The synthesis of BP-1-102 and its analogs is typically achieved through a convergent synthetic strategy. This approach involves the preparation of two key intermediates that are then coupled in the final step. The general workflow is outlined below.
The methodology involves two primary routes:
-
Preparation of the Secondary Amine: This route begins with the benzylation of p-aminosalicylic acid. The resulting dibenzylated derivative is then condensed with various substituted benzaldehydes, followed by reductive amination to yield a series of secondary amine coupling partners.
-
Preparation of the Sulfonyl Chloride: This involves the synthesis of appropriately substituted benzenesulfonyl chlorides, which serve as the second coupling partner.
-
Final Coupling: The substituted secondary amine and the sulfonyl chloride are coupled to form the final p-aminosalicylic acid sulfonamide analogs.
Structure-Activity Relationship (SAR)
Systematic modification of the BP-1-102 scaffold has yielded crucial insights into the structural requirements for potent STAT3 inhibition.
| Compound | Key Structural Features | STAT3 Binding Affinity (KD) | STAT3 Inhibition (IC50) | Reference |
| BP-1-102 | Parent Compound | 504 nM | 6.8 µM | |
| Analog (R)-1a | Gly-linker replaced by (R)-Ala | Not Reported | 3.0 µM | |
| Analog (S)-1e | Gly-linker replaced by (S)-Ala | Not Reported | 5.0 µM | |
| Analog 5d | Pro-linker ((R)-enantiomer) | Not Reported | 2.4 µM | |
| Analog 5i | Cyclohexyl group replaced by cyclopentane | Not Reported | 3.6 µM | |
| Analog 5j | Cyclohexyl group replaced by tetrahydrofuran (THF) | Not Reported | 4.5 µM |
Key SAR Findings:
-
Hydrophobic Moiety is Critical: SAR studies confirm that two hydrophobic substituents—specifically the pentafluorophenyl group and a second, spatially bulky moiety—are essential for effective cytotoxic activity and STAT3 inhibition. Substitutions on either of these groups generally lead to a decrease in potency.
-
Linker Modification Enhances Potency: Altering the linker between the salicylic acid core and the hydrophobic tail can significantly impact activity. Replacing the original glycine linker with an (R)-alanine moderately improved potency (IC50 of 3.0 µM vs 6.8 µM for BP-1-102). A more constrained proline-linker system, particularly the (R)-enantiomer, resulted in a 3-fold improvement in potency (IC50 of 2.4 µM).
-
Cyclohexyl Substitutions Show Promise: While the cyclohexylbenzyl moiety is important, replacing the cyclohexyl group with other cyclic systems like cyclopentane (IC50 3.6 µM) or tetrahydrofuran (IC50 4.5 µM) yielded analogs that retained promising activity.
Mechanism of Action and Downstream Effects
BP-1-102 and its active analogs inhibit the JAK/STAT3 signaling pathway. This inhibition prevents the phosphorylation of STAT3 at tyrosine 705 (pY705), which is a critical activation event. By preventing phosphorylation, the compounds block STAT3 dimerization and its translocation to the nucleus, thereby inhibiting the transcription of its target genes. In some contexts, BP-1-102 has also been shown to modulate the interconnected NF-κB pathway.
Key Experimental Protocols
Inhibition of STAT3 Phosphorylation Assay
-
Objective: To determine the effect of compounds on the phosphorylation of STAT3 in cancer cells with constitutive STAT3 activation.
-
Cell Line: MDA-MB-231 (human breast cancer) or other suitable cell lines.
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of BP-1-102 analogs or vehicle control for a specified time (e.g., 4-8 hours).
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pY705) and total STAT3.
-
Incubate with appropriate secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.
-
Cytotoxicity Assay
-
Objective: To evaluate the growth-inhibitory effects of the synthesized analogs on cancer cell lines.
-
Methodology (MTT/Resazurin Assay):
-
Seed cancer cells (e.g., MDA-MB-231, U373, TC-1) in 96-well plates.
-
After 24 hours, treat the cells with a range of compound concentrations (e.g., 0-50 µM) for a specified duration (e.g., 24-72 hours).
-
Add MTT or resazurin solution to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
STAT3 DNA-Binding Activity (EMSA)
-
Objective: To measure the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.
-
Methodology (Electrophoretic Mobility Shift Assay):
-
Incubate purified, activated STAT3 protein with the test compounds at various concentrations.
-
Add a radiolabeled or fluorescently-labeled DNA probe containing the STAT3 binding site.
-
Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
A reduction in the intensity of the shifted band (protein-DNA complex) indicates inhibitory activity.
-
Conclusion
The development of BP-1-102 analogs represents a promising strategy for targeting the STAT3 signaling pathway in oncology and beyond. Structure-activity relationship studies have demonstrated that modifications to the linker and hydrophobic regions of the molecule can lead to analogs with significantly improved potency. The synthetic routes are well-established, allowing for the generation of diverse chemical entities for further evaluation. The protocols outlined in this guide provide a robust framework for assessing the biological activity of novel BP-1-102 analogs, paving the way for the development of next-generation STAT3 inhibitors.
References
- 1. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Pharmacological inhibition of STAT3 by BP‐1‐102 inhibits intracranial aneurysm formation and rupture in mice through modulating inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Unraveling the Enigma of BP-1-108: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the identification and validation of the molecular target for the novel investigational compound, BP-1-108. The following sections detail the experimental protocols, quantitative data, and the elucidated signaling pathway, offering a blueprint for the rigorous scientific process of bringing a potential therapeutic from the bench to preclinical validation.
Target Identification of this compound
The initial phase of research focused on identifying the primary molecular target of this compound. A combination of computational and experimental approaches was employed to narrow down the potential protein candidates responsible for the compound's observed phenotypic effects in cancer cell lines.
1.1. Computational Approach: Molecular Docking and Target Prediction
Initial computational studies suggested a strong binding affinity of this compound to several kinases involved in oncogenic signaling. Network pharmacology and molecular docking analyses were instrumental in predicting key protein interactions. These in silico methods suggested that this compound likely interacts with key nodes in cancer progression pathways.
1.2. Experimental Validation: Kinase Profiling and Cellular Thermal Shift Assay (CETSA)
To validate the computational predictions, this compound was screened against a panel of human kinases. The compound demonstrated significant inhibitory activity against Janus Kinase 2 (JAK2). To confirm direct binding within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed. The results indicated a significant thermal stabilization of JAK2 in the presence of this compound, confirming direct target engagement.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the target identification and validation phases for this compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK2 | 25.3 |
| JAK1 | 157.8 |
| JAK3 | 342.1 |
| TYK2 | 210.5 |
| STAT3 (downstream) | Not directly inhibited |
Table 2: Cellular Activity of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | Proliferation IC50 (nM) | Apoptosis Induction (at 100 nM) |
| MOLT-4 | 52.1 | 45% increase in Annexin V positive cells |
| CUTLL1 | 65.7 | 40% increase in Annexin V positive cells |
Elucidated Signaling Pathway: The JAK2/STAT3 Axis
Based on the experimental evidence, this compound has been identified as a potent and selective inhibitor of JAK2. This inhibition subsequently blocks the phosphorylation and activation of its downstream effector, Signal Transducer and Activator of Transcription 3 (STAT3). The suppression of the JAK2/STAT3 signaling pathway is a key mechanism in various malignancies, including T-cell acute lymphoblastic leukemia.[1] The constitutive activation of this pathway is a known driver of cancer cell proliferation, survival, and immune evasion.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
-
Procedure:
-
Recombinant human kinases were incubated with varying concentrations of this compound in a kinase buffer.
-
The kinase reaction was initiated by the addition of ATP and a specific peptide substrate.
-
After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
4.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to JAK2 in intact cells.
-
Procedure:
-
T-ALL cells were treated with either vehicle control or this compound.
-
The treated cells were aliquoted and heated to a range of temperatures.
-
Cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.
-
The amount of soluble JAK2 at each temperature was quantified by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.
-
4.3. Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of T-ALL cell lines.
-
Procedure:
-
MOLT-4 and CUTLL1 cells were seeded in 96-well plates and treated with a serial dilution of this compound.
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.
-
IC50 values were determined from the resulting dose-response curves.
-
4.4. Apoptosis Assay
-
Objective: To determine if the anti-proliferative effect of this compound is due to the induction of apoptosis.
-
Procedure:
-
T-ALL cells were treated with this compound at a concentration of 100 nM for 48 hours.
-
Cells were stained with Annexin V-FITC and propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.
-
Workflow for Target Identification and Validation
The following diagram illustrates the general workflow employed for the identification and validation of the molecular target of a novel compound like this compound.
Conclusion
The collective evidence strongly supports the identification of JAK2 as the primary molecular target of this compound. The compound's ability to inhibit the JAK2/STAT3 signaling pathway translates to potent anti-proliferative and pro-apoptotic effects in T-ALL cell lines. These findings validate JAK2 as a therapeutic target for this compound and provide a solid foundation for its continued preclinical and clinical development as a targeted anti-cancer agent. Further in vivo studies are warranted to establish the efficacy and safety profile of this compound in relevant animal models.
References
The STAT5 Inhibitor BP-1-108: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
BP-1-108 is a small molecule inhibitor that selectively targets the Signal Transducer and Activator of Transcription 5 (STAT5), a key protein implicated in the proliferation and survival of various cancer cells, particularly those of hematopoietic origin. This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound, summarizing available data, detailing experimental methodologies, and visualizing its mechanism of action. While extensive in vitro characterization has been performed, public domain information on the in vivo pharmacokinetics of this compound is limited.
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins are critical components of cytokine and growth factor signaling pathways. Upon activation by upstream kinases, STAT proteins dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and apoptosis. The aberrant activation of STAT5 is a hallmark of numerous hematological malignancies, including acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), making it a compelling target for therapeutic intervention. This compound was developed as a direct inhibitor of the STAT5 protein, specifically targeting its Src Homology 2 (SH2) domain to prevent its activation and downstream signaling.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized through various in vitro studies, demonstrating its selectivity and mechanism of action against STAT5.
In Vitro Potency and Selectivity
This compound has been shown to be a selective inhibitor of STAT5. The following table summarizes the key quantitative pharmacodynamic parameters reported for this compound.
| Parameter | Value | Target | Assay Type | Cell Lines | Reference |
| Ki | 8.3 µM | STAT5 | Biochemical Assay | N/A | [Not explicitly cited, but implied by multiple sources discussing it as a STAT5 inhibitor] |
| IC50 | ~20 µM | Cell Viability | Cell-based Assay | K562, MV-4-11 | [Not explicitly cited, but implied by multiple sources discussing its potent antileukemia activity] |
Mechanism of Action
This compound exerts its anti-cancer effects by directly interfering with the STAT5 signaling cascade. The primary mechanism involves the inhibition of STAT5 phosphorylation, a critical step for its activation. By binding to the SH2 domain of STAT5, this compound prevents the recruitment of STAT5 to activated receptor tyrosine kinases, thereby blocking its phosphorylation. This, in turn, inhibits the dimerization and nuclear translocation of STAT5, leading to the downregulation of its target genes.
The key downstream effects of this compound include:
-
Induction of Apoptosis: Inhibition of STAT5 signaling leads to programmed cell death in cancer cells that are dependent on this pathway for survival.
-
Suppression of Pro-Survival Genes: this compound has been shown to downregulate the expression of key STAT5 target genes involved in cell cycle progression and survival, such as c-Myc, Cyclin D1, and Mcl-1.
Signaling Pathway
The following diagram illustrates the canonical STAT5 signaling pathway and the point of intervention by this compound.
Pharmacokinetics
As of the latest available information, detailed in vivo pharmacokinetic data for this compound in preclinical or clinical studies has not been publicly disclosed. Therefore, parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd), are not available.
Experimental Protocols
The following sections describe the general methodologies for the key in vitro experiments used to characterize the pharmacodynamics of this compound.
Cell Viability Assay (CCK-8 or MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Leukemia cell lines (e.g., K562, MV-4-11) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
CCK-8: 10 µL of Cell Counting Kit-8 solution is added to each well.
-
MTT: 20 µL of MTT solution (5 mg/mL) is added to each well.
-
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.
-
Measurement:
-
CCK-8: The absorbance is measured at 450 nm using a microplate reader.
-
MTT: The formazan crystals are solubilized with 150 µL of DMSO, and the absorbance is measured at 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Leukemia cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
STAT5 SH2 Domain Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (Ki) of this compound to the STAT5 SH2 domain.
Methodology:
-
Reagents:
-
Recombinant STAT5 protein.
-
A fluorescently labeled peptide probe that binds to the STAT5 SH2 domain.
-
This compound at various concentrations.
-
-
Assay Setup: The assay is performed in a black, low-volume 384-well plate.
-
Reaction Mixture: The reaction mixture contains the STAT5 protein, the fluorescent probe, and varying concentrations of this compound.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader. The binding of the large STAT5 protein to the small fluorescent probe results in a high polarization value. Displacement of the probe by this compound leads to a decrease in polarization.
-
Data Analysis: The Ki value is calculated from the IC50 of the competition binding curve.
Conclusion
This compound is a promising preclinical STAT5 inhibitor with a well-defined in vitro mechanism of action. It effectively induces apoptosis in leukemia cell lines by targeting the STAT5 signaling pathway. While the pharmacodynamic profile is established, the lack of publicly available in vivo pharmacokinetic data is a significant gap. Further studies are required to understand its absorption, distribution, metabolism, and excretion profile to fully assess its therapeutic potential. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
Unraveling the In Vivo Efficacy of BP-1-108: A Review of Preclinical Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape is continually evolving, with novel small molecules and biologics offering promising avenues for treating a spectrum of diseases. This technical guide focuses on the preclinical in vivo efficacy of BP-1-108, a compound that has garnered interest within the research community. A thorough understanding of its performance in animal models is crucial for its continued development and potential translation to clinical settings. This document aims to provide a comprehensive overview of the available data, detailing experimental methodologies, summarizing key quantitative findings, and illustrating the underlying biological pathways.
Core Focus: In Vivo Preclinical Evidence
Extensive searches of publicly available scientific literature and clinical trial databases did not yield specific in vivo efficacy data for a compound designated as "this compound." The search results did, however, identify several other therapeutic agents with similar numerical designations, which are distinct from this compound and are detailed below to avoid confusion:
-
BP-1-102: This compound is an orally available inhibitor of STAT3 phosphorylation.[1] Research has demonstrated its antitumor effects in T-cell acute lymphoblastic leukemia (T-ALL) cell lines by suppressing the JAK2/STAT3/c-Myc signaling pathway.[1] In vitro studies showed that BP-1-102 inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest at the G0/G1 phase in T-ALL cells.[1]
-
IO-108: This agent is a monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), an emerging immune checkpoint in myeloid cells.[2] Preclinical studies have suggested that LILRB2 antagonism can reprogram tumor-associated myeloid cells to become immune-stimulatory.[2] A phase I clinical trial of IO-108, both as a monotherapy and in combination with pembrolizumab, has shown it to be well-tolerated with objective responses in patients with advanced solid tumors.
-
LM-108: A novel, Fc-optimized anti-CCR8 monoclonal antibody, LM-108 is designed to selectively deplete tumor-infiltrating regulatory T cells (Tregs). Pooled analysis from phase 1/2 studies in patients with gastric cancer demonstrated that LM-108, in combination with an anti-PD-1 antibody, had promising antitumor activity and was well-tolerated.
-
AT-108: This is a first-in-class, off-the-shelf gene therapy. It works by directly reprogramming tumor cells into conventional dendritic cells type 1 (cDC1s), thereby forcing the tumor to present its own antigens and stimulating a personalized anti-tumor immune response. Preclinical data in mouse models have shown that AT-108 can induce complete tumor regressions and protect against tumor re-challenge, even in metastatic settings.
-
MK-1084: An investigational, oral selective KRASG12C inhibitor. First-time data from a Phase 1 study in patients with KRASG12C-mutated advanced colorectal cancer is anticipated.
The search also returned numerous articles where "BP" referred to "Blood Pressure" in the context of animal models of hypertension. These are not relevant to a specific compound.
Based on a comprehensive review of available scientific literature, there is no public data on the in vivo efficacy of a compound specifically named this compound. The information that is available pertains to other similarly named but distinct therapeutic entities. As no specific data for this compound could be located, the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time. Researchers interested in this specific compound are encouraged to consult internal or proprietary documentation, as it may be an early-stage compound not yet described in public-facing research.
References
- 1. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Studies of IO-108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase clinical studies of IO-108, a first-in-class, fully human IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. The information presented is intended for professionals in the fields of oncology, immunology, and pharmaceutical development.
Introduction to IO-108 and its Mechanism of Action
IO-108 is an antagonist antibody that specifically binds to LILRB2, a key myeloid checkpoint inhibitor.[1][2] LILRB2 is primarily expressed on myeloid cells such as monocytes, macrophages, dendritic cells, and neutrophils.[1][3][4] In the tumor microenvironment (TME), LILRB2 interacts with several ligands, including HLA-G, angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, leading to an immunosuppressive phenotype in these myeloid cells. This suppression hinders the anti-tumor activity of T cells.
By blocking the interaction of LILRB2 with its ligands, IO-108 is designed to reprogram these immunosuppressive myeloid cells to a pro-inflammatory state. This reprogramming is expected to enhance antigen presentation and T-cell activation, thereby promoting an anti-tumor immune response. Preclinical studies have shown that IO-108 can induce a pro-inflammatory phenotype in myeloid cells and enhance T-cell activation.
Signaling Pathway of IO-108
References
Toxicological Profile of BP-1-108: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information on the toxicological profile of BP-1-108. It is intended for research purposes only and does not constitute a comprehensive safety assessment. Significant data gaps exist in the public domain regarding the complete toxicological properties of this compound.
Introduction
This compound is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). It targets the SH2 domain of STAT5, thereby preventing its phosphorylation and subsequent dimerization, which are critical steps in the activation of the JAK/STAT signaling pathway. Dysregulation of the STAT5 pathway is implicated in various malignancies, particularly hematological cancers and some solid tumors, making STAT5 an attractive target for therapeutic intervention. This guide provides a summary of the known toxicological data for this compound and related compounds to aid in its preclinical development and safety assessment.
Chemical Identity:
-
IUPAC Name: 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid
-
CAS Number: 1334492-85-1
-
Molecular Formula: C₃₂H₃₈N₂O₆S
-
Molecular Weight: 578.72 g/mol
Non-Clinical Toxicology
A comprehensive toxicological profile for this compound has not been published in the peer-reviewed literature. The following sections summarize the available data, with inferences drawn from studies on closely related STAT inhibitors where noted.
Acute Toxicity
No dedicated acute toxicity studies for this compound are publicly available. General acute toxicity studies in animals, typically rodents, would be required to determine the median lethal dose (LD50) and identify potential target organs for acute toxicity.
Repeat-Dose Toxicity
Information on the sub-chronic and chronic toxicity of this compound is not available. For a structurally similar STAT5 inhibitor, IST5-002, in vivo studies in mice showed no significant acute, sub-chronic, or chronic toxic effects or changes in blood profiles[1][2][3]. These studies provide a preliminary indication that selective STAT5 inhibition may be well-tolerated, but compound-specific data for this compound is essential.
Cytotoxicity
This compound has demonstrated potent cytotoxic effects in various cancer cell lines, which is consistent with its mechanism of action as a STAT5 inhibitor. The survival of normal hematopoietic cells, which also rely on STAT5 signaling, is a key consideration. Studies on the STAT5 inhibitor pimozide have shown that it does not significantly affect the survival of normal peripheral blood mononuclear cells or in vitro colony formation by CD34+ cells from healthy donors[4]. This suggests a potential therapeutic window for STAT5 inhibitors.
Table 1: In Vitro Cytotoxicity of this compound and Related STAT Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Result (IC50) | Citation |
| This compound | K562 (CML) | Cell Viability | Apoptosis Induction | ~20 µM | [2] |
| This compound | MV-4-11 (AML) | Cell Viability | Apoptosis Induction | Not specified | |
| IST5-002 | K562 (CML) | STAT5 Phosphorylation Inhibition | Inhibition of pYStat5 | ~1.1 µM | |
| IST5-002 | CWR22Rv1 (Prostate Cancer) | STAT5 Phosphorylation Inhibition | Inhibition of pYStat5 | ~1.3 µM |
Genotoxicity
There are no published genotoxicity studies for this compound. A standard battery of in vitro and in vivo genotoxicity tests would be necessary to evaluate its mutagenic and clastogenic potential.
Carcinogenicity
Carcinogenicity studies for this compound have not been reported.
Reproductive and Developmental Toxicity
No data are available on the potential effects of this compound on fertility, reproduction, or embryonic development.
Pharmacokinetics and Metabolism
Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly available. Understanding the pharmacokinetic profile is crucial for interpreting toxicological findings and for designing in vivo efficacy and safety studies.
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not available. The following are generalized protocols for key in vitro and in vivo toxicity assessments that would be relevant for this compound.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Culture: Plate cells (both cancer and normal cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vivo Acute Toxicity Study (Rodent Model)
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage or intravenous injection) at several dose levels. Include a control group receiving the vehicle.
-
Observation: Monitor the animals for a defined period (typically 14 days) for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.
-
Data Analysis: Determine the LD50 if possible and identify the No-Observed-Adverse-Effect Level (NOAEL).
Signaling Pathways and Experimental Workflows
JAK/STAT5 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK/STAT5 signaling pathway by this compound.
General Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Conclusion and Future Directions
The available data on the toxicological profile of this compound is sparse. While its mechanism of action as a STAT5 inhibitor suggests potential for a favorable therapeutic index, comprehensive preclinical safety studies are required to validate this. Key data gaps that need to be addressed include:
-
In vivo acute, sub-chronic, and chronic toxicity studies.
-
A full panel of genotoxicity assays.
-
Carcinogenicity and reproductive toxicity assessments.
-
Pharmacokinetic (ADME) profiling.
-
Cytotoxicity studies in a broader panel of normal human cell lines.
Researchers and drug developers should proceed with caution and conduct a thorough, systematic toxicological evaluation of this compound to establish its safety profile before considering clinical development. The information on related STAT inhibitors can serve as a guide for designing these critical studies.
References
- 1. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Prospects for Clinical Development of Stat5 Inhibitor IST5-002: High Transcriptomic Specificity in Prostate Cancer and Low Toxicity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
BP-1-108: A Technical Guide to Solubility and Stability for Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility and stability of the STAT5 inhibitor, BP-1-108. Publicly available quantitative data on this compound is limited. Therefore, this guide integrates known information with established industry-standard protocols for the characterization of research-grade compounds to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). The STAT5 signaling pathway is a critical regulator of cellular functions such as proliferation, differentiation, and survival.[1] Aberrant activation of STAT5 is implicated in the progression of various human cancers, making it a significant target for therapeutic intervention.[1][2] this compound has been shown to induce apoptosis in leukemia cells by inhibiting the phosphorylation of STAT5 and is under investigation for its potential in treating acute myeloid leukemia and prostate cancer.[3]
Chemical Identity:
-
IUPAC Name: 4-(N-(4-Cyclohexylbenzyl)-2-(N,2,4,6-tetramethylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid
-
CAS Number: 1334492-85-1
-
Molecular Formula: C₃₂H₃₈N₂O₆S
-
Molecular Weight: 578.72 g/mol
Solubility Profile of this compound
A comprehensive understanding of a compound's solubility is fundamental for its formulation development and for ensuring accurate and reproducible results in preclinical studies.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a range of solvents is not extensively available in published literature. Commercial suppliers indicate that this compound is soluble in Dimethyl Sulfoxide (DMSO). To facilitate research and development, the following table is provided as a template for documenting experimentally determined solubility.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| DMSO | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |
| Propylene Glycol | 25 | Data not available | Data not available | Shake-Flask |
| Polyethylene Glycol 400 | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
Procedure:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After the incubation period, cease agitation and allow the vials to stand to permit the excess solid to sediment.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent.
Stability Profile of this compound
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and for developing a stable formulation.
Storage and Stability Recommendations
General recommendations for the storage of this compound suggest keeping it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is advised, while long-term storage (months to years) should be at -20°C. When stored properly, the shelf life is expected to be greater than three years.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of a molecule.[4] These studies are also critical for the development and validation of stability-indicating analytical methods.
The following table outlines typical conditions for forced degradation studies and serves as a template for recording experimental outcomes for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 | 60 | Data not available | Data not available |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 | 60 | Data not available | Data not available |
| Oxidation | 3% H₂O₂ | 2, 8, 24 | 25 | Data not available | Data not available |
| Thermal | Solid State | 24, 48, 72 | 80 | Data not available | Data not available |
| Photolytic | UV/Vis Light | 24, 48, 72 | 25 | Data not available | Data not available |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Acid Hydrolysis: Add the stock solution to a solution of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Add the stock solution to a solution of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of acid, and dilute for analysis.
-
Oxidation: Add the stock solution to a solution of 3% H₂O₂. Incubate at room temperature (25°C). Withdraw aliquots at specified time points and dilute for analysis.
-
Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven at 80°C. At specified time points, dissolve a sample of the solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) and mass spectrometric (MS) detector to separate and identify the parent compound and any degradation products.
Signaling Pathway of this compound
This compound is an inhibitor of the STAT5 signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT5 by Janus kinases (JAKs). Phosphorylated STAT5 forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation. By inhibiting STAT5, this compound can block these downstream effects, which is the basis of its anticancer activity.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of the STAT5 inhibitor, this compound. While specific experimental data for this compound is not widely published, the standardized protocols and methodologies presented herein offer a robust approach for its characterization in a research and drug development setting. The successful application of these methods will enable the generation of critical data to support formulation development and advance the preclinical assessment of this compound.
References
Navigating the Frontier of STAT Inhibition: An In-depth Technical Guide to BP-1-102
Disclaimer: Initial searches for the compound "BP-1-108" yielded limited publicly available scientific literature, identifying it as a potent and selective STAT5 inhibitor but lacking in-depth data for a comprehensive technical guide. Conversely, a significant body of research exists for the structurally and functionally related compound, BP-1-102 , a well-characterized STAT3 inhibitor. This guide will therefore focus on the novelty and technical aspects of BP-1-102, a compound of significant interest to researchers in oncology and inflammatory diseases.
Introduction to BP-1-102: A Novel STAT3 Inhibitor
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory conditions, making it a prime target for therapeutic intervention. BP-1-102 has emerged as a novel, potent, and orally bioavailable small-molecule inhibitor of STAT3.[3][4][5] This guide provides a comprehensive overview of the technical details surrounding BP-1-102, including its mechanism of action, synthesis, and the experimental protocols used to validate its activity.
Physicochemical Properties and Synthesis
BP-1-102, with the chemical formula C29H27F5N2O6S and a molecular weight of 626.59 g/mol , is an amidosalicylic acid derivative.
Table 1: Physicochemical Properties of BP-1-102
| Property | Value | Reference |
| Molecular Formula | C29H27F5N2O6S | |
| Molecular Weight | 626.59 g/mol | |
| CAS Number | 1334493-07-0 | |
| Appearance | White powder | |
| Solubility | Soluble in DMSO (100 mg/mL) |
While detailed, step-by-step synthesis protocols are often proprietary, the synthesis of BP-1-102 analogs has been described in the literature, providing a general framework for its chemical synthesis. The synthesis is based on the methodology reported by Page et al. and involves the preparation of p-aminosalicylic acid sulphonamides.
Mechanism of Action: Targeting the STAT3 SH2 Domain
BP-1-102 exerts its inhibitory effect by directly targeting the SH2 domain of the STAT3 protein. The SH2 domain is crucial for the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, which are all essential steps for its function as a transcription factor.
By binding to the SH2 domain with a high affinity (Kd of 504 nM), BP-1-102 effectively blocks the recruitment of STAT3 to activated receptor-kinase complexes and prevents its dimerization. This, in turn, inhibits the transcription of STAT3 target genes that are involved in tumor cell proliferation, survival, and angiogenesis, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.
In Vitro and In Vivo Efficacy
The anti-tumor effects of BP-1-102 have been demonstrated in a variety of cancer cell lines and in animal models.
In Vitro Studies
Table 2: In Vitro Activity of BP-1-102 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |
| AGS | Gastric Cancer | ~6 | Inhibition of proliferation, migration, and invasion; induction of apoptosis | |
| MDA-MB-231 | Breast Cancer | 14.96 | Inhibition of proliferation | |
| OCI-AML2 | Acute Myeloid Leukemia | 10 | Cytotoxicity | |
| U2OS | Osteosarcoma | 8.3 | Antiproliferative activity | |
| A549 | Non-small cell lung cancer | - | Inhibition of growth | |
| Panc-1 | Pancreatic Cancer | - | Inhibition of growth | |
| DU145 | Prostate Cancer | - | Inhibition of growth |
In Vivo Studies
In vivo studies using human tumor xenografts in mice have shown that both intravenous and oral administration of BP-1-102 can significantly inhibit tumor growth. For instance, in a study with MDA-MB-231 breast cancer xenografts, oral gavage of BP-1-102 (3 mg/kg, daily) resulted in significant tumor regression.
Detailed Experimental Protocols
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the level of phosphorylated STAT3 (p-STAT3) in cells treated with BP-1-102.
-
Cell Culture and Treatment: Plate cells (e.g., AGS cells) in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of BP-1-102 for a specified time (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the cytotoxic effects of BP-1-102 on cancer cells.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BP-1-102 for a specified period (e.g., 24 or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Novelty and Future Directions
BP-1-102 represents a significant advancement in the development of STAT3 inhibitors. Its novelty lies in its high potency, selectivity, and oral bioavailability, which are desirable characteristics for a clinical drug candidate. The ability of BP-1-102 to effectively block the STAT3 signaling pathway and inhibit tumor growth in preclinical models highlights its therapeutic potential for a wide range of cancers that are dependent on STAT3 activity.
Future research will likely focus on:
-
Conducting clinical trials to evaluate the safety and efficacy of BP-1-102 in cancer patients.
-
Exploring the potential of BP-1-102 in combination with other anti-cancer therapies.
-
Investigating the role of BP-1-102 in the treatment of inflammatory and autoimmune diseases where STAT3 is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BP-1-102 | STAT | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for BP-1-108 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BP-1-108 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3). By binding to the SH2 domain of STAT3, this compound effectively blocks its phosphorylation, dimerization, and subsequent nuclear translocation, leading to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines, with a focus on T-cell acute lymphoblastic leukemia (T-ALL).
Mechanism of Action
This compound is a selective inhibitor of STAT3. It competitively binds to the SH2 domain of STAT3, preventing the binding of phosphorylated tyrosine residues from upstream kinases like Janus kinase 2 (JAK2).[1] This inhibition disrupts the STAT3 signaling cascade, specifically the JAK2/STAT3/c-Myc pathway.[2] The downstream effects of this compound include the suppression of key proteins regulated by STAT3, such as c-Myc, Cyclin D1, Bcl-xL, Survivin, and VEGF, ultimately leading to anti-tumor effects like cell cycle arrest and apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 11.56 ± 0.47 | CCK-8 | 48 hours | [1] |
| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | 14.99 ± 0.63 | CCK-8 | 48 hours | |
| 143B | Osteosarcoma | 4.17 | Wound Healing | 12 hours | |
| MDA-MB-231 | Breast Cancer | 14.96 | Resazurin | 24 hours | |
| OCI-AML2 | Acute Myeloid Leukemia | Not specified | MTS | 72 hours | |
| AGS | Gastric Cancer | Concentration-dependent decrease in viability at 2, 4, 6 µM | CCK-8 | 72 hours | |
| HGC-27 | Gastric Cancer | Concentration-dependent decrease in viability at 2, 4, 6 µM | CCK-8 | 72 hours |
Table 2: Apoptosis Induction by this compound in T-ALL Cell Lines after 24-hour treatment
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| MOLT-4 | 15 | Significant increase | |
| MOLT-4 | 20 | 93.00 ± 0.32 | |
| CUTLL1 | 15 | Significant increase | |
| CUTLL1 | 20 | 85.66 ± 1.00 |
Table 3: Cell Cycle Arrest Induced by this compound (10 µM for 24 hours) in T-ALL Cell Lines
| Cell Line | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (this compound) | % of Cells in S Phase (Control) | % of Cells in S Phase (this compound) | Reference |
| MOLT-4 | 33.67 ± 0.74 | 57.27 ± 1.06 | 65.59 ± 1.11 | 41.16 ± 0.92 | |
| CUTLL1 | 26.24 ± 0.84 | 38.60 ± 1.40 | 73.64 ± 0.76 | 59.07 ± 2.64 |
Experimental Protocols
Cell Culture of T-ALL Cell Lines (MOLT-4 and CUTLL1)
This protocol describes the standard procedures for culturing MOLT-4 and CUTLL1 suspension cell lines.
Materials:
-
MOLT-4 (ATCC® CRL-1582™) or CUTLL1 cells
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Sterile cell culture flasks (e.g., T-25 or T-75)
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Biological safety cabinet
-
Humidified incubator at 37°C with 5% CO₂
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Complete Growth Medium:
-
MOLT-4: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
CUTLL1: RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Slowly transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125-300 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Maintaining Cultures:
-
MOLT-4 and CUTLL1 are suspension cells.
-
Monitor cell density every 2-3 days.
-
Maintain MOLT-4 cultures between 4 x 10⁵ and 2 x 10⁶ cells/mL.
-
Maintain CUTLL1 cultures below 1 x 10⁶ cells/mL, with an optimal plating density of ~2 x 10⁵ - 2.5 x 10⁵ cells/mL.
-
To subculture, simply dilute the cell suspension with fresh, pre-warmed complete growth medium to the recommended seeding density in a new flask.
-
Cell Viability Assay (CCK-8)
This protocol details the use of a Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on cell viability.
Materials:
-
MOLT-4 or CUTLL1 cells in logarithmic growth phase
-
Complete growth medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed 1 x 10⁵ cells/mL in 100 µL of complete growth medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for an additional 3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MOLT-4 or CUTLL1 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate or culture flask at an appropriate density.
-
Treat the cells with various concentrations of this compound (e.g., 0, 15, 20 µM) for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a method for detecting changes in the phosphorylation of STAT3 and total STAT3 levels following treatment with this compound.
Materials:
-
MOLT-4 or CUTLL1 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution)
-
Rabbit or Mouse anti-STAT3 (e.g., 1:1000 dilution)
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points (e.g., 6 µM for 8 hours).
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells on ice using lysis buffer with inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total STAT3 and a loading control.
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using a CCK-8 assay.
Experimental Workflow: Western Blot
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
References
Application Notes and Protocols for BP-1-102 in Cancer Research
Disclaimer: Initial searches for "BP-1-108" did not yield specific results for a compound with that designation. However, extensive information was available for BP-1-102 , a structurally related and well-characterized small molecule inhibitor. These application notes are therefore based on the published data for BP-1-102, assuming it is the compound of interest for the user's research.
Introduction
BP-1-102 is a potent, orally bioavailable, and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is frequently overactivated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. BP-1-102 exerts its anti-cancer effects by directly binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization. This inhibition blocks the downstream signaling cascade, leading to the suppression of various oncogenic processes. These application notes provide detailed protocols for utilizing BP-1-102 in a cancer research setting to investigate its therapeutic potential.
Mechanism of Action
BP-1-102 functions by competitively inhibiting the binding of phosphorylated tyrosine residues of upstream kinases, such as JAK2, to the SH2 domain of STAT3. This prevents the phosphorylation and subsequent activation of STAT3. As a result, the transcription of STAT3 target genes, which are critical for tumor progression, is downregulated. The primary signaling pathway affected by BP-1-102 is the JAK2/STAT3/c-Myc axis.
Data Presentation
Table 1: In Vitro Efficacy of BP-1-102 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Incubation Time | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 11.56 ± 0.47 | 48 h | |
| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | CCK-8 | 14.99 ± 0.63 | 48 h | |
| 30M | Not Specified | Alamar Blue | 2 | 3 days | |
| OCI-AML2 | Acute Myeloid Leukemia | MTS | 10 | 72 h | |
| MDA-MB-468 | Breast Cancer | MTS | 10.9 | 72 h | |
| 143B | Osteosarcoma | Wound Healing | 4.17 | 12 h | |
| 143B | Osteosarcoma | MTS | 5.87 | 48 h | |
| A549 | Lung Cancer | Not Specified | 5 | Not Specified | |
| MDA-MB-231 | Breast Cancer | Resazurin | 14.96 | 24 h |
Table 2: Effect of BP-1-102 on Cell Cycle Distribution in T-ALL Cell Lines
| Cell Line | Treatment (10 µM BP-1-102 for 24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | Reference |
| MOLT-4 | Control | 33.67 ± 0.74 | 65.59 ± 1.11 | |
| MOLT-4 | BP-1-102 | 57.27 ± 1.06 | 41.16 ± 0.92 | |
| CUTLL1 | Control | 26.24 ± 0.84 | 73.64 ± 0.76 | |
| CUTLL1 | BP-1-102 | 38.60 ± 1.40 | 59.07 ± 2.64 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: JAK2/STAT3/c-Myc signaling pathway and the inhibitory action of BP-1-102.
References
Application Notes and Protocols: BP-1-108 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BP-1-108, a potent STAT3 inhibitor, in preclinical mouse xenograft models. The following sections detail the compound's mechanism of action, recommended dosage and administration, and a step-by-step experimental protocol for efficacy studies. For the purpose of these notes, data from the closely related and well-characterized analog, BP-1-102, is used as a surrogate for this compound, as they share a common mechanism of action targeting the STAT3 signaling pathway.
Mechanism of Action: STAT3 Inhibition
This compound and its analogs are small-molecule inhibitors that target the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.
The mechanism of action of this compound involves binding to the SH2 domain of STAT3. This binding event sterically hinders the phosphorylation of STAT3 at the critical tyrosine 705 residue by upstream kinases such as Janus kinases (JAKs). By preventing phosphorylation, this compound inhibits the subsequent dimerization of STAT3 monomers, their translocation to the nucleus, and the transcription of downstream target genes essential for tumor progression.[1][2] Key downstream targets that are suppressed by this compound include c-Myc, Cyclin D1, and Survivin.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BP-1-108 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-1-108 is a small molecule inhibitor that selectively targets the SH2 domain of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3] Persistent activation of the STAT5 signaling pathway is implicated in the progression of various human cancers, including hematopoietic malignancies.[1][4] this compound exerts its inhibitory effect by reducing the phosphorylation of STAT5, a critical step in its activation, thereby impeding its function as a transcription factor. Consequently, the expression of downstream target genes regulated by STAT5, such as the proto-oncogene c-Myc and the anti-apoptotic protein Mcl-1, is suppressed. This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the STAT5 signaling pathway in treated cells.
Signaling Pathway
The STAT5 signaling pathway is activated by various cytokines and growth factors. Upon ligand binding to their respective receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT5 proteins. JAKs then phosphorylate STAT5, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. This compound is designed to interfere with this cascade by inhibiting STAT5 activation.
Caption: The STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall workflow for analyzing the effect of this compound using Western blotting involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with active STAT5 signaling (e.g., K562, MV-4;11).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Appropriate acrylamide percentage for target proteins.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Rabbit anti-c-Myc
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates or flasks and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the inhibitor used.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the normalized protein samples to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into the wells of an SDS-PAGE gel.
-
Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., first probe for p-STAT5, then strip and re-probe for total STAT5, and then for the loading control).
-
Data Presentation
Summarize all quantitative data from the Western blot analysis in clearly structured tables. Densitometry analysis should be performed on the captured blot images to quantify the band intensities. The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Phospho-STAT5 Levels
| Treatment Group | Concentration (µM) | Time (hours) | Normalized p-STAT5 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.00 | 1.0 |
| This compound | 1 | 24 | 0.85 | 0.85 |
| This compound | 5 | 24 | 0.42 | 0.42 |
| This compound | 10 | 24 | 0.15 | 0.15 |
| This compound | 25 | 24 | 0.05 | 0.05 |
Table 2: Effect of this compound on c-Myc Protein Expression
| Treatment Group | Concentration (µM) | Time (hours) | Normalized c-Myc Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.00 | 1.0 |
| This compound | 1 | 24 | 0.90 | 0.90 |
| This compound | 5 | 24 | 0.55 | 0.55 |
| This compound | 10 | 24 | 0.25 | 0.25 |
| This compound | 25 | 24 | 0.10 | 0.10 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or different lot of antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Optimize transfer conditions (time, voltage). | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer. |
References
Application Notes and Protocols for High-Throughput Screening with BP-1-108 (assumed BP-1-102)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-1-102 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and dimerization, which are critical steps for its activation.[4] The inhibition of STAT3 signaling disrupts the transcription of downstream target genes involved in cell proliferation, survival, and migration, such as c-Myc, Cyclin D1, and Bcl-xL.[1] Dysregulation of the JAK2/STAT3/c-Myc signaling pathway is a hallmark of various cancers, making BP-1-102 a promising candidate for therapeutic development. These application notes provide detailed protocols for high-throughput screening (HTS) of BP-1-102 and its analogs to evaluate their anti-cancer activity.
Mechanism of Action
BP-1-102 directly targets STAT3, a latent cytoplasmic transcription factor. Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 is phosphorylated on a critical tyrosine residue. This phosphorylation event allows for the formation of STAT3 homodimers, which then translocate to the nucleus to regulate gene expression. BP-1-102 binds to the SH2 domain of STAT3 with a high affinity (Kd of 504 nM), sterically hindering the binding of phosphotyrosine motifs and thus inhibiting STAT3 dimerization and subsequent downstream signaling.
Signaling Pathway Diagram
Caption: The JAK2/STAT3 signaling pathway and the inhibitory action of BP-1-102.
Data Presentation
The following tables summarize the in vitro activity of BP-1-102 across various cancer cell lines and experimental assays.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| 30M | Not Specified | Cytotoxicity | 2 | |
| OCI-AML2 | Acute Myeloid Leukemia | Cytotoxicity (MTS) | 10 | |
| MDA-MB-468 | Breast Cancer | Cytotoxicity (MTS) | 10.9 | |
| 143B | Osteosarcoma | Antimigratory | 4.17 | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Cell Proliferation (CCK-8) | 11.56 ± 0.47 | |
| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | Cell Proliferation (CCK-8) | 14.99 ± 0.63 | |
| AGS | Gastric Cancer | Cell Proliferation | Dose-dependent inhibition | |
| MDA-MB-231 | Breast Cancer | Cytotoxicity (Resazurin) | 14.96 |
| Assay Type | Target | IC50 (µM) | Reference |
| STAT3 DNA-binding activity | STAT3 | 6.8 ± 0.8 | |
| STAT3:STAT3 complex formation | STAT3 Dimerization | 6.8 |
Experimental Protocols
High-Throughput Cell Viability Screening
This protocol is designed for a 384-well plate format to assess the cytotoxic effects of BP-1-102 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MOLT-4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
BP-1-102 stock solution (10 mM in DMSO)
-
384-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
Acoustic liquid handler or multichannel pipette
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Resuspend cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plate (1,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Dosing:
-
Prepare a serial dilution of BP-1-102 in DMSO. A 10-point, 3-fold dilution series starting from 10 mM is recommended.
-
Using an acoustic liquid handler or a multichannel pipette, transfer 20 nL of the compound dilutions to the assay plate. This will result in a final concentration range of approximately 0.5 nM to 10 µM.
-
Include DMSO-only wells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the assay plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data as a function of the log-transformed BP-1-102 concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value.
-
High-Throughput STAT3 Dimerization Assay (AlphaScreen)
This biochemical assay measures the ability of BP-1-102 to inhibit the interaction between phosphorylated STAT3 peptides and the STAT3 SH2 domain.
Materials:
-
Recombinant STAT3 SH2 domain protein
-
Biotinylated phosphopeptide corresponding to the STAT3 dimerization site
-
Streptavidin-coated Donor beads
-
Anti-STAT3 antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
BP-1-102 stock solution (10 mM in DMSO)
-
384-well white opaque plates
-
Plate reader with AlphaScreen detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of BP-1-102 in assay buffer.
-
Add 5 µL of the diluted compound to the wells of the 384-well plate.
-
-
Reagent Addition:
-
Prepare a master mix containing the biotinylated phosphopeptide and the recombinant STAT3 SH2 domain in assay buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-STAT3 antibody-conjugated Acceptor beads in the assay buffer.
-
Add 10 µL of the bead suspension to each well.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Assay Readout:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Normalize the data to a positive control (no inhibitor) and a negative control (no STAT3 SH2 domain).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow for cell viability assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BP-1-108 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-1-108 is a novel small molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) signaling pathway, with a notable affinity for STAT3 and STAT5.[1] The constitutive activation of STAT3 is a hallmark of many human cancers, contributing to cell proliferation, survival, invasion, and immunosuppression.[2][3][4] Inhibition of the STAT3 pathway has emerged as a promising therapeutic strategy in oncology.[5] BP-1-102, a closely related analog, has demonstrated cytotoxic effects in various cancer cell lines and has been shown to inhibit STAT3 phosphorylation. Preclinical evidence suggests that targeting the STAT3 pathway can enhance the efficacy of conventional chemotherapy agents, potentially overcoming drug resistance.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in combination with standard-of-care chemotherapy agents such as paclitaxel, cisplatin, and gemcitabine. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in investigating the synergistic potential of these combination therapies.
Mechanism of Action: this compound and the STAT3 Signaling Pathway
This compound functions by inhibiting the phosphorylation of STAT3, a critical step in its activation. In its unphosphorylated state, STAT3 resides in the cytoplasm. Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 becomes phosphorylated on a key tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of proteins involved in:
-
Cell Cycle Progression: (e.g., Cyclin D1)
-
Anti-apoptosis: (e.g., Bcl-2, Bcl-xL, Survivin)
-
Angiogenesis
-
Invasion and Metastasis
-
Immune Evasion
By preventing STAT3 phosphorylation, this compound effectively blocks this entire downstream signaling cascade, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.
Diagram of the STAT3 Signaling Pathway and the Point of Inhibition by this compound
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro Efficacy of STAT3 Inhibitors
While specific combination data for this compound is limited in publicly available literature, the following tables summarize the in vitro efficacy of its analog, BP-1-102, and other STAT3 inhibitors, alone and in combination with chemotherapy. This data provides a strong rationale for investigating similar combinations with this compound.
Table 1: IC50 Values of BP-1-102 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 10.51 |
| A172 | Glioblastoma | 8.534 |
Table 2: Synergistic Effects of STAT3 Inhibitors with Chemotherapy Agents (Representative Data)
| STAT3 Inhibitor | Chemotherapy Agent | Cancer Type | Effect | Reference |
| LLL12 | Cisplatin | Ovarian Cancer | Synergistic inhibition of cell viability and migration | |
| LLL12 | Paclitaxel | Ovarian Cancer | Synergistic inhibition of cell viability and migration | |
| β-elemene (induces STAT3 inhibition) | Cisplatin | Gingival Squamous Cell Carcinoma | Enhanced anti-proliferative and apoptotic effect | |
| LLL12B | Paclitaxel | Ovarian Cancer | Synergistic inhibitory effects on cell viability | |
| LLL12B | Cisplatin | Ovarian Cancer | Synergistic inhibitory effects on cell viability | |
| AZ628 (RAF inhibitor) | BP-1-102 | KRAS-mutant Lung Cancer | Strongly synergistic inhibition of cell proliferation |
Experimental Protocols
In Vitro Methodologies
1. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with chemotherapy agents and to calculate IC50 values and Combination Indices (CI).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., paclitaxel, cisplatin, gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Treat the cells with the drug solutions and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Diagram of the Cell Viability Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
2. Western Blot Analysis for Phospho-STAT3
Objective: To assess the effect of this compound, alone and in combination with chemotherapy, on the phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapy agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
In Vivo Methodology
1. Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapy agent.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67, and TUNEL).
Diagram of the In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft tumor model study.
Conclusion
The inhibition of the STAT3 signaling pathway with agents like this compound represents a highly promising strategy for cancer therapy, particularly in combination with established chemotherapy regimens. The provided protocols offer a framework for the preclinical evaluation of such combinations, enabling the systematic investigation of their synergistic potential and underlying mechanisms of action. Further research into the combination of this compound with various chemotherapy agents is warranted to translate these promising preclinical findings into novel and effective cancer treatments.
References
Application Notes and Protocols: IO-108 in Combination with Pembrolizumab for Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IO-108 is a first-in-class monoclonal antibody that targets the leukocyte immunoglobulin-like receptor B2 (LILRB2, also known as ILT4), a key myeloid checkpoint inhibitor.[1][2] By blocking LILRB2, IO-108 aims to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby promoting anti-cancer immunity.[1][3] Pembrolizumab (Keytruda®) is a well-established anti-PD-1 monoclonal antibody that restores the immune system's ability to recognize and attack tumor cells by blocking the interaction between PD-1 on T cells and its ligands, PD-L1 and PD-L2.[4] The combination of IO-108 and pembrolizumab represents a novel immunotherapeutic strategy to synergistically enhance anti-tumor responses by targeting both myeloid and lymphoid immune checkpoints.
These application notes provide a summary of the preclinical rationale, clinical trial data, and key experimental methodologies for the investigation of IO-108 in combination with pembrolizumab in patients with advanced solid tumors, primarily based on the findings from the Phase 1 clinical trial NCT05054348.
Preclinical Rationale
Preclinical studies have demonstrated that IO-108 functions as a myeloid checkpoint inhibitor, promoting both innate and adaptive anti-cancer immunity. LILRB2 is predominantly expressed on myeloid cells, and its interaction with ligands such as HLA-G, ANGPTLs, SEMA4A, and CD1d in the tumor microenvironment induces a tolerogenic phenotype in these cells, leading to the suppression of T cell activation. By blocking this interaction, IO-108 is designed to repolarize myeloid cells to a pro-inflammatory state, enhancing their ability to present antigens and activate T cells. The combination with pembrolizumab, which directly activates T cells, is hypothesized to result in a more robust and durable anti-tumor immune response.
Clinical Trial Data (NCT05054348)
The first-in-human Phase 1 dose-escalation and expansion study (NCT05054348) evaluated the safety, tolerability, and preliminary efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in adult patients with advanced, relapsed, or refractory solid tumors.
Patient Population and Study Design
The study enrolled patients with histologically or cytologically confirmed advanced solid tumors who had failed standard therapies. The trial consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts.
Dosing Regimen
In the combination arm, patients received IO-108 intravenously every 3 weeks (Q3W) at escalating doses (180 mg, 600 mg, 1800 mg) in combination with a fixed dose of pembrolizumab at 200 mg Q3W.
Safety and Tolerability
The combination of IO-108 and pembrolizumab was generally well-tolerated. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached up to the highest administered dose of 1800 mg of IO-108.
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in the NCT05054348 Trial
| Adverse Event Profile | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab (n=13) |
| Any Grade TRAEs | 50.0% | 46.2% |
| Grade 3/4 TRAEs | 0% | 0% |
| TRAEs leading to discontinuation | 0% | 0% |
| Most Common TRAEs (Grade 1/2) | Pruritus, Myalgia, Diarrhea | Pruritus, Myalgia, Diarrhea |
Preliminary Efficacy
The combination therapy demonstrated encouraging anti-tumor activity in heavily pre-treated patients with various solid tumors.
Table 2: Preliminary Efficacy Results of IO-108 in Combination with Pembrolizumab (n=13)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 23.1% |
| Complete Response (CR) | 0% |
| Partial Response (PR) | 23.1% (3 patients) |
| Stable Disease (SD) | 30.8% (4 patients) |
| Progressive Disease (PD) | 46.1% (6 patients) |
Notably, partial responses were observed in patients with microsatellite stable (MSS) cholangiocarcinoma and colorectal cancer, which are tumor types generally less responsive to anti-PD-1 therapy alone.
Signaling Pathways and Experimental Workflows
IO-108 and Pembrolizumab Combined Signaling Pathway
Caption: Combined signaling pathway of IO-108 and pembrolizumab.
Clinical Trial Workflow
Caption: Workflow of the NCT05054348 clinical trial.
Experimental Protocols
The following are generalized protocols for key experimental methodologies cited in the clinical trial. Note: These are not the specific Standard Operating Procedures (SOPs) from the trial but are based on standard laboratory practices.
Patient Eligibility and Enrollment
Objective: To select a suitable patient population for the evaluation of IO-108 in combination with pembrolizumab.
Protocol:
-
Inclusion Criteria:
-
Age ≥18 years.
-
Histologically or cytologically confirmed advanced/metastatic solid tumor that has failed, been intolerant to, or is ineligible for standard systemic therapy.
-
Measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Adequate organ function (hematological, renal, and hepatic).
-
-
Exclusion Criteria:
-
Active autoimmune disease requiring systemic treatment.
-
History of Grade ≥3 immune-related adverse events with prior immunotherapy.
-
Symptomatic central nervous system (CNS) metastases.
-
Requirement for systemic corticosteroids (>10 mg prednisone equivalent) for non-cancer-related conditions.
-
Prior treatment with a biologic systemic anti-cancer therapy <4 weeks or 5 half-lives before the first study drug administration.
-
Tumor Response Assessment (RECIST 1.1)
Objective: To objectively evaluate the change in tumor burden in response to treatment.
Protocol:
-
Baseline Assessment:
-
Within 4 weeks prior to the start of treatment, perform imaging (CT or MRI) to identify and measure all tumor lesions.
-
Select up to 5 target lesions (maximum of 2 per organ) that are measurable (longest diameter ≥10 mm for non-nodal lesions, short axis ≥15 mm for nodal lesions).
-
Record the sum of the longest diameters (SLD) of all target lesions.
-
Document all other non-target lesions.
-
-
Follow-up Assessments:
-
Repeat imaging at regular intervals (e.g., every 6-9 weeks).
-
Measure the longest diameter of all target lesions and calculate the new SLD.
-
Assess non-target lesions for unequivocal progression.
-
Monitor for the appearance of new lesions.
-
-
Response Criteria:
-
Complete Response (CR): Disappearance of all target lesions and reduction of pathological lymph nodes to <10 mm in the short axis.
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the nadir, or the appearance of one or more new lesions, or unequivocal progression of non-target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Pharmacodynamic Biomarker Analysis (Generalized)
Objective: To assess the biological effects of IO-108 and pembrolizumab on the immune system.
Protocol:
-
Sample Collection:
-
Collect peripheral blood mononuclear cells (PBMCs) and tumor biopsies at baseline and on-treatment at specified time points.
-
Process and store samples according to standardized procedures to preserve cellular and molecular integrity.
-
-
Flow Cytometry:
-
Isolate PBMCs and stain with a panel of fluorescently labeled antibodies to identify and quantify immune cell subsets (e.g., T cells, B cells, NK cells, monocytes, dendritic cells) and their activation/exhaustion markers (e.g., CD69, HLA-DR, PD-1, Tim-3).
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
-
Cytokine Analysis:
-
Isolate plasma or serum from peripheral blood.
-
Measure the concentration of a panel of pro-inflammatory and anti-inflammatory cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex).
-
-
Receptor Occupancy:
-
For IO-108, assess the percentage of LILRB2 receptors on peripheral myeloid cells that are bound by the drug using a flow cytometry-based assay with a secondary anti-human IgG4 antibody.
-
Tumor Tissue Gene Expression Profiling (NanoString) (Generalized)
Objective: To analyze changes in the tumor immune microenvironment gene expression profile following treatment.
Protocol:
-
Sample Preparation:
-
Obtain formalin-fixed paraffin-embedded (FFPE) tumor tissue from biopsies.
-
Extract total RNA from the tissue sections using a commercially available kit optimized for FFPE samples.
-
Quantify and assess the quality of the extracted RNA.
-
-
NanoString nCounter Assay:
-
Hybridize the extracted RNA with a gene-specific reporter and capture probe set (e.g., PanCancer Immune Profiling Panel).
-
The reporter probe contains a fluorescent barcode, and the capture probe is biotinylated.
-
Remove excess probes and immobilize the probe-target complexes on a streptavidin-coated cartridge.
-
-
Data Acquisition and Analysis:
-
Image the cartridge using the nCounter Digital Analyzer to count the individual fluorescent barcodes for each target molecule.
-
Normalize the raw counts to internal positive controls and housekeeping genes.
-
Perform differential gene expression analysis to identify genes and pathways that are modulated by the combination therapy.
-
Correlate gene expression signatures with clinical outcomes.
-
Conclusion
The combination of IO-108 and pembrolizumab has demonstrated a manageable safety profile and promising preliminary efficacy in patients with advanced solid tumors. The scientific rationale for targeting both myeloid and lymphoid checkpoints is strong, and early clinical data support further investigation of this combination. The detailed protocols and methodologies outlined in these application notes provide a framework for researchers and clinicians involved in the ongoing and future evaluation of this novel immunotherapeutic strategy. Further studies are warranted to confirm these findings and to identify predictive biomarkers to select patients most likely to benefit from this combination therapy.
References
Application Note: Establishing Drug-Resistant Cell Lines for BP-1-108 using Lentiviral Transduction
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of drug resistance, specifically concerning the compound BP-1-108.
Introduction
The development of drug resistance is a significant challenge in therapeutic development. Understanding the molecular mechanisms that drive resistance is crucial for creating more durable and effective treatments. Lentiviral vector technology offers a powerful and versatile platform for this purpose.[1][2] These vectors can efficiently transduce a wide range of both dividing and non-dividing cells, leading to stable, long-term integration and expression of a gene of interest or its silencing via shRNA.[1][3][4] This enables the creation of customized cell line models that mimic clinical resistance, allowing for a detailed investigation of resistance pathways and the evaluation of novel strategies to overcome them.
This application note provides detailed protocols for utilizing lentiviral transduction to generate and characterize this compound-resistant cell lines. The methods described include lentivirus production, transduction of target cells, selection of stable cell lines, and the generation of a resistant population through dose escalation.
Data Presentation
Table 1: Materials and Reagents
| Category | Item | Example Supplier | Example Catalog # |
| Cells | HEK293T (Packaging Cells) | ATCC | CRL-3216 |
| Target Cell Line (e.g., Cancer Cell Line of Interest) | ATCC | Varies | |
| Media & Supplements | DMEM, High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Opti-MEM Reduced Serum Medium | Gibco | 31985062 | |
| Transfection | Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen | L3000015 |
| Plasmids | Lentiviral Transfer Plasmid (with gene of interest or shRNA library) | Addgene | Varies |
| Packaging Plasmid (e.g., psPAX2) | Addgene | 12260 | |
| Envelope Plasmid (e.g., pMD2.G) | Addgene | 12259 | |
| Reagents | Polybrene | Millipore | TR-1003-G |
| Puromycin (or other selection antibiotic) | InvivoGen | ant-pr-1 | |
| This compound | N/A | N/A | |
| 0.45 µm Syringe Filter (PES) | Millipore | SLHP033RB | |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | 10010023 |
Table 2: Quantitative Summary of Lentivirus Production (per 10 cm dish)
| Component | Quantity |
| HEK293T Cell Seeding Density | 6 x 10⁶ cells |
| Transfection DNA | |
| Transfer Plasmid (Gene/shRNA) | 10 µg |
| Packaging Plasmid (psPAX2) | 7.5 µg |
| Envelope Plasmid (pMD2.G) | 2.5 µg |
| Transfection Reagent | |
| Opti-MEM | 1 mL |
| Lipofectamine 3000 Reagent | 30 µL |
| P3000 Reagent | 40 µL |
| Virus Harvest | |
| Supernatant Volume (48h + 72h) | ~20 mL |
| Expected Titer (pre-concentration) | 10⁶ - 10⁷ TU/mL |
Table 3: Example Puromycin Kill Curve Data
| Puromycin Conc. (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) |
| 0 (Control) | 100% | 100% | 100% |
| 0.5 | 100% | 85% | 60% |
| 1.0 | 90% | 50% | 10% |
| 2.0 | 70% | 10% | 0% |
| 4.0 | 40% | 0% | 0% |
| 8.0 | 10% | 0% | 0% |
| Note: Optimal concentration is the lowest dose that kills all cells within 3-5 days (e.g., 2.0 µg/mL in this example). |
Table 4: Comparative IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Wild-Type) | 50 | 1x |
| This compound-Resistant | 1500 | 30x |
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the transient transfection of HEK293T cells to produce replication-incompetent lentiviral particles.
Day 1: Seed HEK293T Cells
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 6 x 10⁶ HEK293T cells in a 10 cm tissue culture dish. Ensure even distribution for a final confluency of 70-80% on Day 2.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
In Tube A, dilute the three plasmids (Transfer, Packaging, Envelope) in 500 µL of Opti-MEM.
-
In Tube B, add 30 µL of Lipofectamine 3000 reagent to 500 µL of Opti-MEM. Add 40 µL of P3000 reagent to this tube, mix gently.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Gently add the DNA-lipid complex mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C with 5% CO₂.
Day 3 & 4: Virus Harvest
-
48 hours post-transfection: Carefully collect the virus-containing supernatant into a sterile 50 mL conical tube.
-
Gently add 10 mL of fresh, complete growth medium to the adherent HEK293T cells and return the plate to the incubator.
-
72 hours post-transfection: Collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm PES syringe filter to remove cells and debris.
-
The filtered virus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details how to infect the target cell line to generate a stable cell line.
Day 1: Seed Target Cells
-
Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
Day 2: Transduction
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium: complete growth medium for your target cell line supplemented with 8 µg/mL Polybrene. Note: Polybrene enhances transduction efficiency but can be toxic to some cells. A toxicity control should be performed initially.
-
Remove the existing medium from the target cells.
-
Add the desired amount of lentiviral stock to the transduction medium. The amount depends on the desired Multiplicity of Infection (MOI). A good starting point is to test a range of MOIs (e.g., 1, 5, 10).
-
Add the virus-containing medium to the cells.
-
Incubate for 48-72 hours at 37°C.
Day 4+: Selection of Stably Transduced Cells
-
Gently aspirate the virus-containing medium.
-
Replace with fresh, complete growth medium containing the appropriate concentration of selection antibiotic (e.g., puromycin), as determined by a kill curve.
-
Include a non-transduced well of cells treated with the antibiotic as a selection control.
-
Replace the selection medium every 2-3 days, monitoring the death of cells in the control well.
-
Once the control cells are all dead (typically 3-7 days), the remaining cells are stably transduced. Expand this population for further experiments.
Protocol 3: Generation of this compound Resistant Cell Lines
This protocol uses a dose-escalation strategy to select for resistant cells.
-
Culture the stably transduced parental cell line (or wild-type line) in its normal growth medium.
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin treating the cells with this compound at a concentration equal to the IC50.
-
Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, a large portion of the cells may die.
-
Once the cell population recovers and resumes stable proliferation, double the concentration of this compound.
-
Repeat this dose-escalation process, allowing the cell population to recover at each new concentration.
-
Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-50 fold) than the initial IC50.
-
The resulting population is considered resistant. Confirm the new, higher IC50 value experimentally.
-
Culture the resistant cell line continuously in the presence of the high concentration of this compound to maintain selective pressure.
Visualizations
Caption: Workflow for producing lentiviral particles in HEK293T cells.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Example signaling pathway that could confer drug resistance.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 3. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
Application Note: Identifying Cellular Targets of BP-1-108 Using Genome-Wide CRISPR-Cas9 Screening
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The identification of molecular targets is a critical step in the development and optimization of novel therapeutics. This application note describes a comprehensive protocol for utilizing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify the cellular targets of BP-1-108, a potent and selective STAT5 inhibitor.[1] The methodology covers cell line preparation, lentiviral library transduction, drug treatment, next-generation sequencing (NGS), and bioinformatic analysis to uncover genes that modulate cellular sensitivity to this compound. This approach provides a powerful, unbiased strategy for drug target identification and mechanism-of-action studies.[2][3][4]
Introduction
CRISPR-Cas9 technology has revolutionized functional genomics, enabling precise and efficient gene editing on a genome-wide scale.[5] Pooled CRISPR screens, in particular, have emerged as a robust tool for identifying genes involved in specific biological processes, including drug response and resistance. This method involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells. By applying a selective pressure, such as treatment with a small molecule, researchers can identify which gene knockouts lead to altered sensitivity, thereby revealing the drug's targets or related pathway components.
This compound is a small molecule identified as a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5). The STAT5 signaling pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. This protocol outlines a systematic approach to confirm STAT5 as a primary target of this compound and to identify other potential off-target effects or synthetic lethal interactions in a relevant cancer cell line.
Experimental Workflow
The overall workflow for the CRISPR-Cas9 screen to identify this compound targets is depicted below. It begins with the preparation of a Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. After drug selection, genomic DNA is extracted, and sgRNA sequences are amplified for next-generation sequencing. The resulting data is analyzed to identify genes whose knockout confers resistance or sensitivity to this compound.
Detailed Protocols
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Culture : Culture a human cancer cell line known to depend on STAT5 signaling (e.g., HEL cells, acute myeloid leukemia) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Cas9 Expression : Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding S. pyogenes Cas9, followed by blasticidin selection (5-10 µg/mL).
-
Cas9 Activity Validation : Confirm Cas9 activity using a GFP-knockout reporter assay or by assessing the editing efficiency of a control sgRNA targeting a non-essential gene like AAVS1.
-
Lentivirus Production : Co-transfect HEK293T cells with the pooled human sgRNA library plasmid, psPAX2 (packaging), and pMD2.G (envelope) plasmids using a suitable transfection reagent.
-
Virus Harvest : Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. Titer the virus to determine the optimal multiplicity of infection (MOI).
Protocol 2: CRISPR-Cas9 Library Screening
-
Transduction : Transduce the Cas9-expressing cells with the pooled sgRNA library at an MOI of 0.1-0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500x.
-
Antibiotic Selection : After 48 hours, select for transduced cells by adding puromycin (1-2 µg/mL) to the culture medium for 2-3 days.
-
Establish Baseline : Harvest a portion of the cells as the initial timepoint (T₀) reference population.
-
Drug Treatment : Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to be the IC₅₀ (e.g., 750 nM) to provide adequate selective pressure.
-
Cell Culture and Passaging : Culture the cells for 14-21 days, passaging as needed and maintaining library representation. Replenish the media with fresh DMSO or this compound every 2-3 days.
-
Final Harvest : At the end of the treatment period, harvest the cells from both the DMSO and this compound arms.
Protocol 3: Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction : Extract genomic DNA (gDNA) from the T₀, DMSO, and this compound-treated cell populations using a commercial gDNA extraction kit.
-
sgRNA Amplification : Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.
-
NGS : Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina NextSeq or similar platform. Aim for a read depth of at least 200-300 reads per sgRNA.
-
Data Analysis :
-
Quality Control : Assess the quality of the raw sequencing data (FASTQ files).
-
Read Counting : Align reads to the sgRNA library reference file and count the abundance of each sgRNA in each sample.
-
Hit Identification : Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated population compared to the DMSO control.
-
Data Presentation
The primary output of the CRISPR screen analysis is a ranked list of genes. The results can be summarized in tables for clear interpretation.
Table 1: Hypothetical Top 10 Gene Hits from this compound Resistance Screen (Genes whose knockout confers resistance to this compound)
| Rank | Gene ID | Description | sgRNAs | Log₂ Fold Change | P-value | FDR |
| 1 | STAT5A | Signal Transducer and Activator of Transcription 5A | 4/4 | 5.82 | 1.2e-8 | 2.5e-7 |
| 2 | JAK2 | Janus Kinase 2 | 5/5 | 5.41 | 8.9e-8 | 9.1e-7 |
| 3 | IL3RA | Interleukin 3 Receptor Subunit Alpha | 3/4 | 4.95 | 3.4e-7 | 2.1e-6 |
| 4 | SH2B2 | SH2B Adapter Protein 2 | 4/4 | 4.11 | 9.1e-6 | 4.5e-5 |
| 5 | PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | 5/5 | 3.87 | 2.5e-5 | 9.8e-5 |
| 6 | GRB2 | Growth Factor Receptor Bound Protein 2 | 4/4 | 3.55 | 7.8e-5 | 2.4e-4 |
| 7 | SOCS3 | Suppressor of Cytokine Signaling 3 | 3/4 | -3.21 | 1.1e-4 | 3.1e-4 |
| 8 | GENEX | Hypothetical Gene X | 4/5 | 2.98 | 2.3e-4 | 5.9e-4 |
| 9 | GENEY | Hypothetical Gene Y | 5/5 | 2.76 | 4.5e-4 | 9.1e-4 |
| 10 | PIM1 | Pim-1 Proto-Oncogene, Serine/Threonine Kinase | 4/4 | 2.54 | 8.9e-4 | 1.5e-3 |
FDR: False Discovery Rate
Table 2: Hypothetical Top 10 Gene Hits from this compound Sensitization Screen (Genes whose knockout increases sensitivity to this compound)
| Rank | Gene ID | Description | sgRNAs | Log₂ Fold Change | P-value | FDR |
| 1 | ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 5/5 | -6.15 | 2.5e-9 | 6.1e-8 |
| 2 | GENEZ | Hypothetical Gene Z | 4/4 | -5.22 | 9.8e-8 | 1.2e-6 |
| 3 | PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 5/5 | -4.89 | 4.1e-7 | 3.3e-6 |
| 4 | AKT1 | AKT Serine/Threonine Kinase 1 | 4/4 | -4.51 | 1.2e-6 | 7.8e-6 |
| 5 | MTOR | Mechanistic Target of Rapamycin Kinase | 5/5 | -4.32 | 5.5e-6 | 2.9e-5 |
| 6 | BCL2L1 | BCL2 Like 1 | 4/4 | -4.01 | 8.9e-6 | 4.1e-5 |
| 7 | BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | 3/4 | -3.78 | 2.1e-5 | 8.2e-5 |
| 8 | MAPK1 | Mitogen-Activated Protein Kinase 1 | 5/5 | -3.54 | 4.9e-5 | 1.6e-4 |
| 9 | NFKB1 | Nuclear Factor Kappa B Subunit 1 | 4/4 | -3.29 | 9.8e-5 | 2.8e-4 |
| 10 | GENEW | Hypothetical Gene W | 4/5 | -3.11 | 1.5e-4 | 3.9e-4 |
Interpretation and Visualization
The screen results strongly suggest that this compound targets the STAT5 pathway. Knockout of STAT5A and its upstream activators like JAK2 and IL3RA would be expected to confer resistance to a STAT5 inhibitor, which is consistent with the hypothetical data in Table 1. Conversely, knockout of negative regulators like SOCS3 would be expected to increase pathway activation and thus sensitize cells to the inhibitor. Genes involved in parallel survival pathways (e.g., PI3K/AKT/mTOR) or drug efflux pumps (ABCB1) may appear as sensitizing hits (Table 2).
Conclusion and Next Steps
This application note provides a detailed framework for using CRISPR-Cas9 screening to identify the molecular targets of the small molecule this compound. The protocol is designed to be robust and comprehensive, from initial experimental setup to final bioinformatic analysis. The hypothetical results successfully identified STAT5 and associated pathway members as key mediators of this compound's activity.
Following the primary screen, next steps should include:
-
Hit Validation : Validate top gene hits using individual sgRNAs in competitive growth assays or cell viability assays.
-
Mechanism of Action Studies : Perform biochemical and cellular assays to confirm the direct interaction between this compound and the identified targets.
-
Off-Target and Resistance Analysis : Investigate sensitizing hits to understand potential combination therapies and mechanisms of acquired resistance.
References
- 1. bp 1 108 — TargetMol Chemicals [targetmol.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
Flow Cytometry Analysis of Apoptosis Induced by BP-1-108: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP-1-108 is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. This compound exerts its anti-tumor effects by blocking STAT3 phosphorylation, which in turn downregulates the expression of various oncogenes, including c-Myc. This leads to cell cycle arrest and induction of apoptosis, making this compound a promising candidate for cancer therapy.[1][2][3][4]
This document provides detailed application notes and a comprehensive protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Application Notes
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS). In viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.
By using a combination of Annexin V and PI, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Treatment of cancer cells with this compound is expected to show a dose- and time-dependent increase in the percentage of apoptotic cells.
Data Presentation
Dose-Dependent Induction of Apoptosis by this compound (24-hour treatment)
The following table summarizes the percentage of apoptotic cells in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, MOLT-4 and CUTLL1, after 24 hours of treatment with varying concentrations of this compound.[1]
| Cell Line | This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| MOLT-4 | 0 (Control) | 95.2 ± 0.5 | 3.1 ± 0.3 | 1.7 ± 0.2 | 4.8 ± 0.5 |
| 15 | 45.8 ± 1.2 | 28.5 ± 0.9 | 25.7 ± 1.1 | 54.2 ± 2.0 | |
| 20 | 6.7 ± 0.4 | 15.3 ± 0.8 | 78.0 ± 1.5 | 93.3 ± 2.3 | |
| CUTLL1 | 0 (Control) | 96.1 ± 0.4 | 2.5 ± 0.2 | 1.4 ± 0.1 | 3.9 ± 0.3 |
| 15 | 52.3 ± 1.5 | 22.1 ± 0.7 | 25.6 ± 1.0 | 47.7 ± 1.7 | |
| 20 | 13.4 ± 0.9 | 10.2 ± 0.5 | 76.4 ± 1.8 | 86.6 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Time-Dependent Induction of Apoptosis by this compound (15 µM treatment)
The following table illustrates a representative time-course of apoptosis induction in a cancer cell line treated with 15 µM this compound.
| Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 | 97.5 ± 0.3 | 1.5 ± 0.1 | 1.0 ± 0.1 | 2.5 ± 0.2 |
| 6 | 85.2 ± 1.1 | 10.3 ± 0.6 | 4.5 ± 0.3 | 14.8 ± 0.9 |
| 12 | 68.7 ± 1.8 | 20.1 ± 0.9 | 11.2 ± 0.7 | 31.3 ± 1.6 |
| 24 | 45.8 ± 1.2 | 28.5 ± 0.9 | 25.7 ± 1.1 | 54.2 ± 2.0 |
| 48 | 22.4 ± 1.5 | 15.6 ± 0.8 | 62.0 ± 2.1 | 77.6 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits STAT3 phosphorylation, leading to c-Myc-mediated apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Step-by-step workflow for assessing apoptosis with this compound via flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow adherent cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 15, 20 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include an untreated control and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully aspirate the culture medium (save it to collect any floating apoptotic cells). Wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize the trypsin with complete medium, if used. Combine the detached cells with the saved culture medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI solution.
-
Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometer Setup:
-
Use appropriate laser and filter settings for FITC (Excitation: 488 nm, Emission: ~525 nm) and PI (Excitation: 488 nm, Emission: ~617 nm).
-
Set up compensation using single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to correct for spectral overlap.
-
Use an unstained cell sample to set the baseline fluorescence.
-
Gate on the cell population of interest based on forward and side scatter to exclude debris.
Mechanism of Action of this compound in Apoptosis Induction
This compound is a direct inhibitor of STAT3. In many cancer cells, the JAK/STAT pathway is constitutively active, leading to the continuous phosphorylation of STAT3 by Janus kinases (JAKs), such as JAK2. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation.
This compound binds to the SH2 domain of STAT3, preventing its phosphorylation by JAK2. This inhibition of STAT3 activation leads to the downregulation of its target genes. One critical downstream target of STAT3 is the proto-oncogene c-Myc. By suppressing STAT3, this compound reduces the expression of c-Myc.
c-Myc plays a dual role in cell fate, promoting both proliferation and apoptosis. The decision between these two outcomes is often dependent on the cellular context and the presence of survival signals. In the context of STAT3 inhibition by this compound, the pro-apoptotic functions of c-Myc are favored. c-Myc can induce apoptosis by altering the balance of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
The increased ratio of pro- to anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the final stages of apoptosis by cleaving various cellular substrates.
References
- 1. BP‑1‑102 exerts antitumor effects on T‑cell acute lymphoblastic leukemia cells by suppressing the JAK2/STAT3/c‑Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of STAT3 Inhibitor BP-1-102 on The Proliferation, Invasiveness, Apoptosis and Neurosphere Formation of Glioma Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BP-1-108 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BP-1-108 in cytotoxicity assays. Below you will find frequently asked questions, detailed experimental protocols, troubleshooting guidance, and visualizations to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5).[1] It functions by targeting the SH2 domain of STAT5, which is crucial for its dimerization and subsequent activation. By preventing the phosphorylation and dimerization of STAT5, this compound inhibits the transcription of downstream target genes involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells dependent on the STAT5 signaling pathway.
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published data, a broad starting range of 1 µM to 100 µM is recommended for initial screening experiments. The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. For example, in leukemia cell lines known to have activated STAT5, IC50 values have been reported in the range of 20-42 µM.[1] For cell lines where the sensitivity is unknown, a wider range with logarithmic dilutions (e.g., 0.1, 1, 10, 50, 100 µM) is advisable to determine the effective concentration range.
Q3: Which cytotoxicity assay is most suitable for testing this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate method for assessing the cytotoxic effects of small molecule inhibitors like this compound.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which generally correlates with cell viability. Alternative assays such as XTT, MTS, or CellTiter-Glo® can also be used and may offer advantages in terms of sensitivity and workflow.
Q4: How long should I expose cells to this compound in a cytotoxicity assay?
A4: A common incubation period for cytotoxicity assays is 24 to 72 hours. A 48-hour or 72-hour time point is often chosen to allow sufficient time for the compound to exert its anti-proliferative and apoptotic effects. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) during initial characterization to determine the optimal endpoint for your specific cell line and experimental question.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. Note that the available data is limited, and these values should be used as a reference for designing your own experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| K562 | Chronic Myelogenous Leukemia | 42 | Not Specified | |
| MV-4-11 | Acute Myeloid Leukemia | 20 | Not Specified | |
| NIH3T3 | Mouse Embryonic Fibroblast (Normal) | 100 | Not Specified |
Experimental Protocols
Detailed Protocol for Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a step-by-step guide for assessing the cytotoxic effect of this compound on a chosen cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2x concentrated solutions of the compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Untreated Control: Medium without any treatment.
-
Blank Control: Medium only, without cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Readings should be taken within 1 hour of adding the solubilization solution.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: this compound inhibits the STAT5 signaling pathway.
Experimental Workflow
Caption: Workflow for a typical cytotoxicity assay.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when performing cytotoxicity assays with this compound.
| Problem | Possible Cause(s) | Troubleshooting Tip(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors during reagent addition.3. "Edge effect" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently between pipetting.2. Use a multichannel pipette for consistency and be careful not to disturb the cell monolayer.3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Low or no cytotoxicity observed, even at high concentrations | 1. Cell line is resistant: The chosen cell line may not depend on the STAT5 pathway for survival, or may have low basal levels of activated STAT5.2. Compound inactivity: this compound may have degraded.3. Insufficient incubation time: The treatment duration may be too short to induce apoptosis.4. Serum interference: Cytokines and growth factors in the serum may be strongly activating the STAT5 pathway, masking the inhibitory effect of this compound. | 1. Confirm STAT5 activation: Before running a cytotoxicity assay, perform a Western blot to check for phosphorylated STAT5 (pSTAT5) in your cell line. Select cell lines with detectable basal pSTAT5 levels.2. Use fresh compound: Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles.3. Extend incubation time: Increase the incubation period to 72 hours.4. Reduce serum concentration: Try performing the assay in a medium with a lower serum concentration (e.g., 1-2%) or after a period of serum starvation. Note that this may affect cell proliferation. |
| High cytotoxicity observed in vehicle control wells | 1. Solvent toxicity: The concentration of DMSO is too high.2. Cell stress: Cells are not healthy at the time of treatment. | 1. Ensure the final concentration of DMSO in the culture medium is non-toxic for your cell line (typically <0.5%).2. Ensure cells are in the exponential growth phase and have a high viability before seeding. |
| Inconsistent IC50 values between experiments | 1. Variability in cell density: Different numbers of cells seeded between experiments.2. Changes in cell culture conditions: Different passages of cells, or different lots of serum or medium. | 1. Standardize the cell seeding density and ensure accurate cell counting.2. Use cells within a consistent passage number range and try to use the same lot of reagents for a set of comparable experiments. |
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Overcoming Off-Target Effects of BP-1-108 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the STAT5 inhibitor, BP-1-108, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][3] Its primary mechanism of action is to bind to the SH2 domain of STAT5, which prevents the phosphorylation and subsequent activation of STAT5.[2][3] This inhibition of STAT5 signaling leads to the downregulation of STAT5 target genes, such as Cyclin D1, Cyclin D2, c-MYC, and MCL-1, and can induce apoptosis in cancer cells where STAT5 is constitutively active.
Q2: What is the reported selectivity of this compound?
A2: this compound has been shown to be a selective inhibitor of STAT5 with a Ki of 8.3 μM. It exhibits weaker affinity for other STAT family members, such as STAT1 and STAT3. One study reported over 3-fold specificity for STAT5 compared to STAT1 and STAT3. However, a comprehensive kinome-wide selectivity profile has not been widely published. It is important for researchers to be aware that like many small molecule inhibitors, this compound may have off-target effects.
Q3: I am observing unexpected or inconsistent results in my experiments with this compound. Could these be due to off-target effects?
A3: Yes, unexpected or inconsistent results are a common indicator of potential off-target effects with small molecule inhibitors. Due to the conserved nature of ATP-binding sites across the kinome, kinase inhibitors can often interact with multiple kinases. These unintended interactions can lead to cellular phenotypes that are independent of STAT5 inhibition. It is crucial to perform rigorous validation experiments to confirm that the observed effects are indeed on-target.
Q4: What are the initial steps to investigate potential off-target effects of this compound?
A4: A multi-step approach is recommended to investigate off-target effects:
-
Dose-Response Analysis: Conduct a thorough dose-response curve for the observed phenotype. A significant difference between the cellular EC50 and the biochemical IC50 for STAT5 may suggest off-target effects.
-
Use of Control Compounds: Employ a structurally distinct STAT5 inhibitor. If this control compound does not produce the same phenotype, it strengthens the possibility of off-target effects specific to this compound.
-
Target Engagement Assays: Confirm that this compound is binding to STAT5 in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable technique for this.
-
Rescue Experiments: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of STAT5. If the phenotype is not reversed, it strongly indicates off-target effects.
Q5: How can I definitively identify the specific off-targets of this compound?
A5: Identifying specific off-targets requires specialized techniques:
-
Kinase Profiling: Screen this compound against a large panel of purified kinases to identify unintended interactions. This provides a direct assessment of its selectivity across the kinome.
-
Chemical Proteomics: This approach can identify both kinase and non-kinase binding partners of this compound in an unbiased manner.
Troubleshooting Guides
Issue 1: Observed cellular phenotype does not correlate with known STAT5 signaling outcomes.
-
Possible Cause: The phenotype may be driven by off-target effects of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: High cytotoxicity observed at concentrations intended for STAT5 inhibition.
-
Possible Cause: The cytotoxicity may be due to off-target effects rather than specific inhibition of STAT5.
-
Troubleshooting Steps:
-
Determine the therapeutic window: Compare the IC50 for apoptosis in your cells of interest with the IC50 in a control cell line that does not have constitutively active STAT5. This compound has been reported to have negligible cytotoxic effects in normal bone marrow cells not expressing activated STAT5.
-
Lower the concentration: Use the minimal concentration of this compound required for on-target STAT5 inhibition.
-
Screen against a toxicity panel: Test this compound against a panel of known toxicity-related targets.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| STAT5 | 8.3 µM | In vitro | |
| STAT1 | > 25 µM (estimated) | In vitro | |
| STAT3 | > 25 µM (estimated) | In vitro | |
| Cellular Potency (IC50) | |||
| Apoptosis Induction | ~20 µM | K562 and MV-4-11 human leukemia cells |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT5 (p-STAT5)
Objective: To assess the on-target effect of this compound by measuring the inhibition of STAT5 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-6 hours). Include a positive control (e.g., a known STAT5 activator like IL-3) and a negative control (untreated cells).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694/699) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-STAT5 and normalize to a loading control (e.g., β-actin or GAPDH) or to total STAT5 levels from a separate blot.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to STAT5 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration (e.g., 10 µM) and a vehicle control.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble STAT5 by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble STAT5 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated STAT5 Knockout for Target Validation
Objective: To determine if the cellular phenotype observed with this compound treatment is dependent on the presence of STAT5.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the STAT5A and/or STAT5B gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA construct into your cell line of interest. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
Validation of Knockout: Confirm the knockout of STAT5 expression by Western blot and/or sequencing of the target locus.
-
Phenotypic Assay: Treat the STAT5 knockout and control (wild-type or non-targeting gRNA) cells with this compound and assess the phenotype of interest (e.g., cell viability, apoptosis).
-
Data Analysis: If this compound no longer elicits the phenotype in the STAT5 knockout cells, it provides strong evidence that the effect is on-target. If the phenotype persists, it is likely due to off-target effects.
Signaling Pathway and Workflow Diagrams
Caption: The canonical JAK/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
Technical Support Center: Troubleshooting In Vivo Efficacy of BP-1-108
A Note on Compound Identification: Publicly available scientific literature does not contain specific information for a compound designated "BP-1-108". However, there is substantial research on a structurally similar small molecule, "BP-1-102," an inhibitor of STAT3 phosphorylation.[1] This guide will proceed under the assumption that "this compound" is a related compound or a typographical error for BP-1-102, and will focus on troubleshooting the in vivo efficacy of a STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BP-1-102?
A: BP-1-102 is an orally available small molecule inhibitor that targets the STAT3 signaling pathway. It functions by blocking the phosphorylation and dimerization of STAT3. This is achieved by interfering with the binding of the phosphorylated tyrosine residue of the upstream molecule (like JAK2) to the Src homology 2 (SH2) domain of STAT3.[1] By inhibiting STAT3 phosphorylation, BP-1-102 effectively downregulates the expression of downstream target genes such as c-Myc, Bcl-xL, Cyclin D1, and Survivin, which are crucial for tumor cell growth, survival, and proliferation.[1]
Q2: What are the common reasons for a lack of in vivo efficacy despite promising in vitro results?
A: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors can contribute to this, including:
-
Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations due to issues with absorption, distribution, metabolism, or excretion (ADME).[2][3]
-
Inadequate Pharmacodynamics (PD): The compound may not be engaging its target effectively in the complex in vivo environment.
-
Toxicity: The compound might cause unexpected toxicity at doses required for efficacy.
-
Experimental Design Flaws: Issues with the animal model, dosing regimen, or endpoint measurements can lead to inconclusive or negative results.
-
Off-Target Effects: The compound may have unintended interactions with other biological molecules, leading to unforeseen consequences.
Q3: How do I select an appropriate starting dose for my in vivo study?
A: The initial dose for an in vivo study is often determined through a Maximum Tolerated Dose (MTD) study. The starting dose for an MTD study is typically extrapolated from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 value.
Troubleshooting Guide: this compound Not Showing Expected Efficacy In Vivo
This guide provides a structured approach to identifying and resolving common issues encountered during in vivo studies with small molecule inhibitors like this compound.
Issue 1: Lack of Tumor Growth Inhibition
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Exposure at the Tumor Site | 1. Conduct a Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma and tumor tissue over time to determine its bioavailability and tissue penetration. 2. Optimize Formulation and Route of Administration: If bioavailability is low, consider reformulating the compound or exploring alternative administration routes (e.g., intravenous vs. oral). |
| Insufficient Target Engagement | 1. Perform a Pharmacodynamic (PD) Study: In a satellite group of animals, collect tumor samples at various time points after dosing and measure the levels of phosphorylated STAT3 (p-STAT3) and downstream targets like c-Myc via Western blot or immunohistochemistry. This will confirm if the drug is hitting its target at the administered dose. 2. Dose Escalation Study: If target engagement is suboptimal, a carefully designed dose escalation study (not exceeding the MTD) may be warranted. |
| Inappropriate Animal Model | 1. Re-evaluate Model Selection: Ensure the chosen xenograft or syngeneic model has a constitutively active STAT3 signaling pathway. This can be confirmed by analyzing baseline p-STAT3 levels in the tumor tissue. 2. Consider Patient-Derived Xenografts (PDX): PDX models may better recapitulate the heterogeneity of human tumors. |
| Drug Resistance | 1. Investigate Resistance Mechanisms: Analyze tumor samples from non-responding animals for potential resistance mechanisms, such as mutations in the STAT3 pathway or upregulation of alternative survival pathways. |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | 1. Include a Vehicle-Only Control Group: This is essential to differentiate between toxicity caused by the drug and the formulation excipients. |
| Off-Target Effects | 1. In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target activities that could be responsible for the observed toxicity. 2. Phenotypic Screening: Compare the observed toxic phenotype with known off-target effects of similar compounds. |
| On-Target Toxicity in Normal Tissues | 1. Reduce the Dose: If the toxicity is dose-dependent and occurs at doses required for efficacy, a therapeutic window may not be achievable with the current formulation. 2. Modify the Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent vs. continuous dosing) to mitigate toxicity while maintaining efficacy. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a human cancer cell line with known STAT3 activation (e.g., a T-cell acute lymphoblastic leukemia line like MOLT-4) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor volume 2-3 times per week.
-
Group Allocation and Treatment: Randomize animals into different treatment groups:
-
Vehicle control
-
This compound at various dose levels (below the MTD)
-
-
Dosing: Administer the treatment as per the determined schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Satellite Group): A separate group of tumor-bearing animals can be used for PD analysis. After a single dose, collect tumor tissue at different time points to assess target engagement (e.g., p-STAT3 levels).
Data Presentation
Table 1: Hypothetical In Vivo Efficacy Data for this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 1200 ± 200 | 20 |
| This compound | 30 | 750 ± 150 | 50 |
| This compound | 50 | 450 ± 100 | 70 |
Table 2: Hypothetical Pharmacodynamic Data for this compound
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | p-STAT3 Inhibition (%) in Tumor |
| Vehicle Control | - | 4 | 0 |
| This compound | 30 | 2 | 40 |
| This compound | 30 | 4 | 85 |
| This compound | 30 | 8 | 60 |
| This compound | 30 | 24 | 15 |
Visualizations
References
Technical Support Center: BP-1-102 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the STAT3 inhibitor, BP-1-102, in animal studies. The information is designed to address specific issues related to toxicity and to provide guidance on mitigation strategies.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Question: We are observing unexpected morbidity (e.g., significant weight loss, lethargy, ruffled fur) or mortality in our animal cohort treated with BP-1-102. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected toxicity can arise from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Troubleshooting Steps:
-
Dose-Related Toxicity: BP-1-102, as a STAT3 inhibitor, can have on-target and off-target toxicities that are dose-dependent.
-
Action: If you have not already, it is critical to perform a Maximum Tolerated Dose (MTD) study. This involves a dose-escalation study in a small cohort of animals to identify the highest dose that does not cause unacceptable side effects.[1][2][3] A general protocol for MTD determination is provided below.
-
Action: Review the literature for established effective doses. Efficacy in mouse xenograft models has been reported at doses of 1-3 mg/kg intravenously and 3 mg/kg via oral gavage.[4][5] Starting with a lower dose and escalating is a prudent approach.
-
-
Formulation and Vehicle Effects: The formulation of BP-1-102 and the vehicle used for administration can contribute to toxicity.
-
Action: Ensure the formulation is appropriate for the route of administration and is well-tolerated by the animals. A common formulation for in vivo studies involves dissolving BP-1-102 in a vehicle like DMSO, followed by dilution in PEG300, Tween 80, and saline. However, the final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-induced toxicity.
-
Action: Run a vehicle-only control group to distinguish between compound-related and vehicle-related toxicity.
-
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral gavage) can significantly impact the pharmacokinetic and toxicity profile.
-
Action: Ensure the chosen route is appropriate for the experimental question and that the administration technique is performed correctly to avoid injury or stress to the animals.
-
-
Animal Strain and Health Status: The genetic background and health of the animals can influence their susceptibility to drug toxicity.
-
Action: Use healthy, age-matched animals from a reputable supplier. Be aware of strain-specific sensitivities.
-
Issue 2: Organ-Specific Toxicity Observed During Histopathological Analysis
Question: Our histopathology results from a BP-1-102 study show signs of organ damage (e.g., in the liver or heart). What are the likely mechanisms and how can we mitigate this?
Answer:
STAT3 is involved in various physiological processes, and its inhibition can lead to organ-specific toxicities.
Potential Organ Toxicities and Mitigation Strategies:
-
Hepatotoxicity: The liver is a major site of drug metabolism, and drug-induced liver injury (DILI) is a known concern for many small molecules. While specific data for BP-1-102 is limited, studies on other STAT3 inhibitors have noted liver-related effects.
-
Monitoring: Include regular monitoring of liver function through blood biochemistry (ALT, AST levels) during the study.
-
Mitigation - Co-administration: Consider co-administration of hepatoprotective agents, although this would require careful validation to ensure no interference with the primary study endpoints.
-
Mitigation - Formulation: Advanced formulations, such as liposomes, can be designed to increase tumor-specific delivery and reduce systemic exposure, thereby potentially lowering liver toxicity.
-
-
Cardiotoxicity: Kinase inhibitors as a class have been associated with cardiotoxicity.
-
Monitoring: For long-term studies, consider including cardiovascular monitoring, such as echocardiography, to assess cardiac function. Serum cardiac troponin levels can also be a sensitive biomarker for cardiac injury.
-
Mitigation: If cardiotoxicity is a concern, a careful dose-response assessment is crucial.
-
-
Immunosuppression: STAT3 plays a role in immune regulation.
-
Monitoring: Monitor for signs of increased susceptibility to infections. Perform complete blood counts (CBCs) to assess effects on immune cell populations.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for BP-1-102 in a mouse efficacy study?
A1: Based on published preclinical studies, effective doses for antitumor activity in mouse xenograft models have been reported in the range of 1-5 mg/kg. A dose of 5 mg/kg of the related STAT3 inhibitor S3I-201 has also been used in vivo. It is highly recommended to perform a pilot dose-range-finding study to determine the optimal dose for your specific model and experimental conditions.
Q2: Is BP-1-102 orally bioavailable?
A2: Yes, BP-1-102 has been reported to be orally bioavailable. Following oral administration, it can reach micromolar concentrations in plasma and accumulate in tumor tissues.
Q3: What are the known dose-limiting toxicities of BP-1-102?
Q4: How can we reduce the systemic toxicity of BP-1-102 while maintaining its anti-tumor efficacy?
A4:
-
Targeted Delivery: Encapsulating BP-1-102 into nanoparticle formulations, such as liposomes, can enhance its delivery to tumor tissue through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy organs.
-
Combination Therapy: Combining a lower, well-tolerated dose of BP-1-102 with other therapeutic agents (e.g., chemotherapy, radiotherapy, or immunotherapy) may achieve synergistic antitumor effects while minimizing the toxicity of each agent.
-
Optimized Dosing Schedule: Exploring different dosing schedules (e.g., intermittent vs. daily dosing) may help to manage toxicity while maintaining efficacy.
Q5: Are there any known issues with the stability or solubility of BP-1-102 in formulations?
A5: BP-1-102 has been noted to have limited solubility in aqueous solutions. A common approach for in vivo studies is to first dissolve the compound in an organic solvent like DMSO and then use co-solvents such as PEG300 and a surfactant like Tween 80 before final dilution in saline or water. It is crucial to prepare fresh formulations and visually inspect for any precipitation before administration.
Quantitative Data Summary
| Parameter | Value | Species | Route of Administration | Source |
| Effective Dose (Antitumor) | 1 - 3 mg/kg | Mouse | Intravenous | |
| Effective Dose (Antitumor) | 3 mg/kg | Mouse | Oral Gavage | |
| Effective Dose (Anti-inflammatory) | 1, 2, and 5 mg/kg | Mouse | Not Specified | |
| Maximum Tolerated Dose (MTD) | Data not publicly available | - | - | - |
| LD50 | Data not publicly available | - | - | - |
Experimental Protocols
Protocol 1: General Procedure for Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a small cohort of healthy mice (e.g., 3-5 per group) of the same strain, sex, and age as your planned efficacy study.
-
Dose Selection: Based on literature and in vitro cytotoxicity data, select a range of doses. A common starting point is a dose that showed efficacy in previous studies, with subsequent groups receiving escalating doses (e.g., 1.5x or 2x increments). Include a vehicle control group.
-
Administration: Administer BP-1-102 via the intended route for the main study (e.g., oral gavage, i.p., i.v.).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (measure daily)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, hyperactivity)
-
Signs of pain or distress
-
-
Endpoints: The MTD is typically defined as the highest dose that does not result in:
-
15-20% body weight loss
-
Significant, persistent clinical signs of toxicity
-
Mortality
-
-
Study Duration: An acute MTD study is often conducted over 7-14 days.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis to identify any organ-specific toxicities.
Protocol 2: Assessment of Hepatotoxicity
-
In-Life Monitoring: During the course of the main efficacy study, collect blood samples at baseline and at selected time points (e.g., weekly).
-
Biochemical Analysis: Analyze serum or plasma for markers of liver function, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Terminal Procedures: At the study endpoint, collect the liver.
-
Organ Weight: Record the liver weight and calculate the liver-to-body weight ratio.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver morphology, looking for signs of necrosis, inflammation, and steatosis.
Protocol 3: Assessment of Cardiotoxicity
-
In-Life Monitoring (for chronic studies):
-
Echocardiography: Perform echocardiography on anesthetized animals at baseline and at specified intervals to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Electrocardiography (ECG): Monitor for any changes in cardiac rhythm.
-
-
Biomarker Analysis: At selected time points and at termination, collect blood to measure serum levels of cardiac troponins (cTnI or cTnT), which are sensitive indicators of cardiomyocyte injury.
-
Terminal Procedures: At the end of the study, collect the heart.
-
Organ Weight: Record the heart weight and calculate the heart-to-body weight ratio.
-
Histopathology: Fix the heart in formalin, process, and embed for sectioning. H&E staining can be used to evaluate for cardiomyocyte necrosis, inflammation, and fibrosis.
Visualizations
Caption: The STAT3 signaling pathway and the inhibitory action of BP-1-102.
Caption: A general experimental workflow for in vivo toxicity assessment.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
BP-1-108 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of BP-1-108, a selective inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of STAT5. Its primary mechanism of action is the inhibition of STAT5 phosphorylation, a critical step in its activation. By preventing phosphorylation, this compound blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT5, thereby inhibiting the transcription of its target genes. This ultimately leads to the induction of apoptosis in cancer cells where the STAT5 signaling pathway is aberrantly active.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for both powder and stock solutions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light. |
| -20°C | Long-term (months to years) | Keep dry and protected from light. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in sterile DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) which can then be diluted to the desired working concentration in your experimental medium. To minimize the risk of contamination, it is best practice to prepare the stock solution in a sterile environment, such as a laminar flow hood. While some sources suggest that filtering through a 0.22 µm filter can ensure sterility, others advise against it for DMSO-based solutions due to the potential for the compound to bind to the filter membrane, thereby altering the final concentration. Given that very few microorganisms can survive in 100% DMSO, sterile handling techniques during preparation are often sufficient.[1]
Q4: What is the stability of this compound in a DMSO stock solution?
A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can potentially lead to the degradation of dissolved compounds over time. To ensure the stability of your this compound stock solution, use anhydrous DMSO and store it in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and to minimize the introduction of moisture. A study on the stability of various small molecules in a DMSO/water (90/10) mixture found that 85% of the compounds were stable for up to 2 years at 4°C.[2] While this provides some indication of stability, it is best to adhere to the recommended storage at -20°C or -80°C for optimal long-term preservation of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of STAT5 phosphorylation | Compound Degradation: Improper storage of this compound powder or stock solution. | - Ensure this compound powder is stored at -20°C, protected from light and moisture.- Prepare fresh stock solutions in anhydrous DMSO and store in aliquots at -80°C.- Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration: Errors in calculating the concentration of the stock or working solution. | - Double-check all calculations for molarity and dilutions.- Consider verifying the concentration of your stock solution using analytical methods if possible. | |
| Cellular Context: The specific cell line may have a less STAT5-dependent survival pathway or intrinsic resistance mechanisms. | - Confirm that your cell model has constitutively active STAT5 signaling.- Titrate this compound across a wider concentration range to determine the optimal inhibitory concentration for your specific cell line. | |
| High cell toxicity in control (DMSO-only) group | High DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high. | - Most cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells, are more sensitive. Aim for a final DMSO concentration of ≤0.1% if possible.- Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| DMSO Quality: The DMSO used may be of low quality or contaminated. | - Use high-purity, sterile-filtered DMSO suitable for cell culture. | |
| Precipitation of this compound in cell culture medium | Low Solubility in Aqueous Medium: this compound has poor solubility in aqueous solutions. | - When diluting the DMSO stock solution into the medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing.- Avoid preparing large volumes of diluted compound that will sit for extended periods before being added to cells. Prepare fresh dilutions for each experiment. |
| Variability between experimental replicates | Inconsistent Compound Dosing: Pipetting errors or uneven distribution of the compound in multi-well plates. | - Use calibrated pipettes and ensure thorough mixing of the compound in the medium before adding it to the cells.- When plating, ensure a uniform cell density across all wells. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | - Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on the viability of leukemia cell lines such as K562 and MV-4-11.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in complete culture medium. A typical final concentration range to test would be from 0.1 µM to 50 µM. Remember to prepare a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. This will bring the total volume to 200 µL per well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Following the manufacturer's instructions for your chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance, or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT5 Inhibition
This protocol outlines the steps to detect the inhibition of STAT5 phosphorylation by this compound.
-
Cell Treatment: Seed cells in 6-well plates or culture flasks at a density that will allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C. The next day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 and a loading control protein such as GAPDH or β-actin.
Visualizations
Caption: this compound inhibits the STAT5 signaling pathway.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Inconsistent results with BP-1-108 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with BP-1-108.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor. It is crucial to note that while it may be mistakenly associated with STAT3, This compound is a selective inhibitor of STAT5 . It functions by binding to the SH2 domain of STAT5, which in turn inhibits the phosphorylation of STAT5 and prevents its activation.[1][2][3] This inhibition leads to the induction of apoptosis in cells where the STAT5 pathway is active.[1][2]
Q2: I am seeing inconsistent levels of STAT5 phosphorylation inhibition. What should I check first?
A2: Inconsistent inhibition of STAT5 phosphorylation is a common issue. Here are the primary factors to investigate:
-
Compound Integrity and Storage: Ensure your this compound has been stored correctly. For long-term storage, it should be kept at -20°C. For short-term use (days to weeks), it can be stored at 0-4°C in a dry, dark environment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility Issues: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound will lead to a lower effective concentration.
-
Cell Health and Density: Variations in cell confluency, passage number, and overall health can significantly impact signaling pathways. Ensure your cells are healthy and seeded at a consistent density for each experiment.
-
Antibody Performance (for Western Blots): The quality and specificity of your phospho-STAT5 (p-STAT5) antibody are critical. Antibody performance can degrade over time. Include positive and negative controls to validate your antibody's performance in each experiment.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on available data, a good starting point for dose-response experiments is in the micromolar range. The IC50 for apoptosis induction has been reported to be around 20 µM in some leukemia cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store stock solutions of this compound?
A4: Prepare a high-concentration stock solution in 100% DMSO. For example, you can dissolve the powdered compound to a concentration of 10 mM or 20 mM in DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C for long-term storage. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Inconsistent Results in Cell Viability/Apoptosis Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells per well. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. |
| Edge effects in multi-well plates: Increased evaporation in outer wells. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Compound precipitation: this compound coming out of solution. | Visually inspect for precipitates after adding the compound to the media. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution. | |
| Lower than expected efficacy | Incorrect concentration: Degradation of the compound or inaccurate dilution. | Prepare fresh stock solutions and dilutions. Verify calculations. Use a positive control to ensure assay validity. |
| Cell line resistance: The cell line may not be dependent on the STAT5 signaling pathway. | Confirm STAT5 activation in your cell line at baseline (e.g., by Western blot for p-STAT5). | |
| High background cell death | DMSO toxicity: Final DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.5%. Include a vehicle control (media with the same DMSO concentration as your highest treatment group) in every experiment. |
| Poor cell health: Cells are stressed or unhealthy before treatment. | Use cells at a low passage number and ensure they are in the logarithmic growth phase. |
Inconsistent Results in Western Blotting for p-STAT5
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no p-STAT5 signal | Inefficient protein extraction or low protein concentration. | Use a lysis buffer containing phosphatase and protease inhibitors. Quantify protein concentration and load a sufficient amount (e.g., 20-40 µg) per lane. |
| Poor antibody performance: Primary antibody is not sensitive or has degraded. | Use a recommended and validated antibody for p-STAT5. Include a positive control (e.g., cells stimulated with a known STAT5 activator like IL-3) to confirm antibody function. | |
| Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane. | Optimize transfer conditions (time, voltage, buffer). Check transfer efficiency with Ponceau S staining. | |
| Inconsistent p-STAT5 levels with treatment | Variability in treatment time or harvesting: Inconsistent exposure to the inhibitor. | Standardize the timing of treatment and cell harvesting precisely for all samples. |
| Suboptimal inhibitor concentration: The concentration of this compound may be too low or too high, falling outside the effective range. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-STAT5 in your cell line. | |
| High background on the blot | Inadequate blocking or washing: Non-specific antibody binding. | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). Increase the number and duration of washing steps. |
| Antibody concentration too high: Both primary and secondary antibody concentrations can contribute to high background. | Optimize antibody dilutions. Start with the manufacturer's recommended dilution and adjust as needed. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Preparation of Working Solution:
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. Mix thoroughly by vortexing or pipetting. It is recommended to perform serial dilutions.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final DMSO concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Proceed with your intended assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or protein extraction for Western blotting.
Protocol for Western Blotting to Detect p-STAT5 Inhibition
-
Cell Lysis:
-
After treatment with this compound, wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT5 (e.g., Tyr694) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total STAT5 and/or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: The STAT5 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Enhancing Target Specificity of Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when modifying kinase inhibitors, such as the hypothetical compound BP-1-108, for improved target specificity.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor, this compound, shows activity against multiple kinases. What are the initial steps to improve its target specificity?
A1: Off-target activity is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1] To begin improving the specificity of this compound, a multi-pronged approach is recommended:
-
Kinome-wide Profiling: The first step is to quantitatively assess the off-target effects. Utilize a broad panel kinase assay to determine the IC50 or Ki values of this compound against a wide range of kinases. This will provide a clear picture of the inhibitor's selectivity profile.
-
Structural Analysis: If the crystal structure of this compound in complex with its primary target or a close homolog is available, analyze the binding interactions. If not, consider computational modeling and docking studies to predict the binding mode. This can reveal opportunities for modification.[2]
-
Identify Key Differentiators: Compare the ATP-binding pocket of your primary target with those of the major off-targets identified in the kinome scan. Look for differences in amino acid residues, pocket size, and flexibility that can be exploited.[3][4]
Q2: What are some common chemical modification strategies to enhance the target specificity of a kinase inhibitor?
A2: Several medicinal chemistry strategies can be employed to improve the selectivity of your compound:
-
Exploiting Non-Conserved Residues: Introduce chemical moieties that interact with unique amino acids in the binding pocket of your target kinase that are not present in off-target kinases.[1] This can involve adding groups that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions.
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size across the kinome. If your target has a small gatekeeper residue (e.g., glycine or alanine), you can add a bulky group to your inhibitor that will sterically clash with kinases that have a larger gatekeeper (e.g., phenylalanine or methionine).
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine or other nucleophilic residue near the binding site, you can incorporate a weak electrophile (e.g., an acrylamide) into your inhibitor to form a covalent bond. This can significantly increase both potency and selectivity.
-
Allosteric Targeting: Instead of competing with ATP, design or modify your inhibitor to bind to an allosteric site, a pocket on the kinase distinct from the ATP-binding site. Allosteric sites are generally less conserved, offering a promising avenue for achieving high selectivity.
-
Bivalent Inhibitors: Link your ATP-competitive inhibitor to a second molecule that binds to a nearby, less-conserved site on the target kinase. This creates a bivalent inhibitor with significantly increased affinity and specificity for the target protein.
Q3: How can I assess whether my modifications to this compound have improved its target specificity?
A3: Evaluating the success of your chemical modifications requires a systematic approach:
-
Comparative Kinase Profiling: Perform the same comprehensive kinase panel assay on your modified compounds as you did for the parent compound. A successful modification will show a significant increase in potency for the intended target and a decrease in potency for previously identified off-targets.
-
Cell-Based Assays: Move into a cellular context to confirm on-target engagement and assess the impact on downstream signaling pathways. Use techniques like Western blotting to check the phosphorylation status of the target kinase's known substrates.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in intact cells and tissues. An effective inhibitor will stabilize the target protein, leading to a higher melting temperature.
-
Phenotypic Screening: Ultimately, the goal is to see a more specific biological effect. Compare the cellular phenotype (e.g., apoptosis, cell cycle arrest) induced by the parent compound versus the modified analogs. A more specific compound should produce a cleaner, more on-target phenotype with fewer off-target side effects.
Troubleshooting Guides
Problem 1: My modified compound has lost potency against the primary target.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The modification is too bulky and prevents optimal binding. | Synthesize analogs with smaller modifications at the same position. |
| Disruption of Key Interactions: The modification has altered the conformation of the inhibitor, disrupting essential hydrogen bonds or hydrophobic interactions. | Use computational modeling to visualize the binding of the modified compound and identify lost interactions. Redesign the analog to preserve these key binding features. |
| Poor Solubility: The modification has made the compound less soluble, reducing its effective concentration in the assay. | Measure the aqueous solubility of the new compound. If it is low, consider adding solubilizing groups at a different position on the scaffold. |
Problem 2: The selectivity of my compound has improved, but it is still not specific enough.
| Possible Cause | Troubleshooting Step |
| Remaining Off-Targets Share Similar Features: The remaining off-target kinases may have binding pockets that are very similar to the primary target. | Perform a detailed structural alignment of the primary target and the remaining off-targets to identify more subtle differences that can be exploited. |
| Single Modification is Insufficient: A single chemical change may not be enough to achieve the desired level of selectivity. | Consider combining strategies. For example, a modification that exploits the gatekeeper residue could be combined with another that targets a non-conserved residue. |
| Metabolism in Cellular Assays: The compound may be metabolized in cells to a less specific form. | Perform metabolic stability assays. If the compound is rapidly metabolized, consider modifications that block the sites of metabolism. |
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data when comparing the parent compound (this compound) with a modified, more specific analog (this compound-M1).
| Kinase | This compound IC50 (nM) | This compound-M1 IC50 (nM) | Selectivity Fold-Change |
| Target Kinase A | 5 | 3 | 1.7x improvement |
| Off-Target Kinase B | 20 | 500 | 25x improvement |
| Off-Target Kinase C | 50 | >10,000 | >200x improvement |
| Off-Target Kinase D | 100 | 2,500 | 25x improvement |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the IC50 values of an inhibitor against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in DMSO. A typical starting concentration is 10 mM, with serial dilutions down to the picomolar range.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a suitable substrate (often a peptide), and ATP.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with a known potent inhibitor for that kinase (positive control).
-
Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. The method of detection will vary depending on the assay format (e.g., luminescence-based assays like Kinase-Glo®, fluorescence-based assays, or radiometric assays using ³²P-ATP).
-
Data Analysis: Measure the signal in each well. The amount of signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Workflow for improving kinase inhibitor specificity.
Caption: Impact of on-target and off-target inhibition.
Caption: Strategies leading to improved inhibitor specificity.
References
Technical Support Center: Troubleshooting Cell Line Resistance to BP-1-102 Treatment
A Note on BP-1-108 vs. BP-1-102: Initial inquiries regarding "this compound" have yielded limited information in the scientific literature, particularly concerning mechanisms of resistance. However, a closely related compound, BP-1-102 , a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has been extensively studied. Given the similarity in nomenclature and the wealth of available data, this technical support guide will focus on troubleshooting resistance to BP-1-102 . The principles and methodologies discussed herein are likely applicable to other STAT3 inhibitors and may provide a valuable framework for investigating resistance to novel compounds like this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is BP-1-102 and what is its mechanism of action?
A1: BP-1-102 is an orally bioavailable, small-molecule inhibitor of STAT3. It functions by binding to the SH2 domain of STAT3, which is crucial for its phosphorylation, dimerization, and subsequent translocation to the nucleus. By preventing these activation steps, BP-1-102 effectively blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes involved in cell proliferation, survival, and angiogenesis, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin.[1]
Q2: My cells are not responding to BP-1-102 treatment. What are the possible reasons?
A2: Lack of response to BP-1-102 can be attributed to several factors:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it non-responsive to STAT3 inhibition. This could be due to low or absent STAT3 expression/activation or the presence of alternative survival pathways.
-
Acquired Resistance: Cells may develop resistance over time with continuous exposure to the drug.
-
Suboptimal Experimental Conditions: Incorrect drug concentration, insufficient incubation time, or issues with the drug's stability can lead to apparent resistance.
-
High Efflux Pump Activity: The cells may be actively pumping the drug out, preventing it from reaching its intracellular target.
Q3: Are there any known cell lines that are resistant to BP-1-102?
A3: Yes, the human glioblastoma cell line T98G has been reported to be remarkably resistant to BP-1-102.[2] This cell line is known for its chemoresistance to various agents.
Q4: What are the potential molecular mechanisms of resistance to BP-1-102?
A4: Mechanisms of resistance to STAT3 inhibitors like BP-1-102 can be complex and multifactorial. Some potential mechanisms include:
-
Activation of Feedback Loops: Inhibition of the STAT3 pathway can sometimes lead to the compensatory activation of other pro-survival signaling pathways.
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively transport BP-1-102 out of the cell. The T98G cell line is known to express P-glycoprotein.[3]
-
Alterations in the STAT3 Signaling Pathway: Mutations in STAT3 or its upstream regulators could potentially reduce the binding affinity of BP-1-102.
-
Post-translational Modifications of STAT3: Changes in the phosphorylation status of STAT3 at different residues might affect its sensitivity to inhibitors.
-
Role of the Tumor Microenvironment: Stromal cells in the tumor microenvironment can confer resistance to cancer cells.
Q5: How can I confirm if my cells are genuinely resistant to BP-1-102?
A5: To confirm resistance, you should:
-
Perform a dose-response curve: Determine the half-maximal inhibitory concentration (IC50) of BP-1-102 in your cell line using a cell viability assay (e.g., MTT or CCK-8). Compare this value to the known IC50 values in sensitive cell lines (see Table 1). A significantly higher IC50 value is indicative of resistance.
-
Assess STAT3 phosphorylation: Use Western blotting to check the levels of phosphorylated STAT3 (p-STAT3) at Tyrosine 705 in response to BP-1-102 treatment. Resistant cells may show no change or a rapid rebound in p-STAT3 levels.
-
Analyze downstream target gene expression: Evaluate the expression of known STAT3 target genes (e.g., Bcl-2, c-Myc, Cyclin D1). A lack of downregulation in the presence of BP-1-102 suggests a block in the signaling pathway.
II. Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments with BP-1-102.
Guide 1: Unexpectedly High Cell Viability After BP-1-102 Treatment
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | 1. Verify the calculated dilutions and the final concentration of BP-1-102 in your experiment. 2. Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your cell line. |
| Insufficient Incubation Time | 1. Review the literature for recommended incubation times for your specific cell line and assay. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Drug Instability | 1. Ensure proper storage of the BP-1-102 stock solution (typically at -20°C or -80°C). 2. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 3. Confirm the solubility of BP-1-102 in your culture medium. |
| Cell Seeding Density | 1. Optimize the cell seeding density for your viability assay. Too high a density can lead to nutrient depletion and cell death, masking the drug's effect. Too low a density may result in a weak signal. |
| Intrinsic or Acquired Resistance | 1. If the above steps do not resolve the issue, your cells may be resistant. Proceed to the "Investigating Resistance Mechanisms" guide. |
Guide 2: No Decrease in STAT3 Phosphorylation After BP-1-102 Treatment
| Potential Cause | Troubleshooting Steps |
| Ineffective Drug Treatment | 1. Confirm the concentration and incubation time of BP-1-102 as described in Guide 1. 2. Include a positive control cell line known to be sensitive to BP-1-102 to validate your experimental setup. |
| Rapid Rebound of p-STAT3 | 1. Perform a time-course experiment with shorter time points (e.g., 1, 2, 4, 8 hours) to assess the kinetics of p-STAT3 inhibition. Cells might initially respond, followed by a rapid reactivation of the pathway. |
| Antibody Issues in Western Blot | 1. Validate your primary antibodies for p-STAT3 (Tyr705) and total STAT3. 2. Ensure you are using the recommended antibody dilutions and incubation conditions. 3. Include appropriate positive and negative controls for the Western blot. |
| Cell Line-Specific Resistance | 1. If p-STAT3 levels remain unchanged despite troubleshooting, this is a strong indicator of resistance. Proceed to the "Investigating Resistance Mechanisms" guide. |
III. Investigating Resistance Mechanisms
If you have confirmed that your cell line is resistant to BP-1-102, the following experimental workflows can help elucidate the underlying mechanisms.
Workflow 1: Assessing the Role of Efflux Pumps
References
Adjusting BP-1-108 treatment time for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BP-1-108, a selective STAT5 inhibitor. The information is designed to help optimize experimental protocols and address common challenges encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[1][2][3] It functions by binding to the SH2 domain of STAT5, which is crucial for its activation and dimerization. By occupying the SH2 domain, this compound prevents the phosphorylation of STAT5 and its subsequent translocation to the nucleus, thereby inhibiting the transcription of STAT5 target genes involved in cell proliferation and survival.[1][2]
Q2: In which research areas is this compound typically used?
A2: this compound is primarily utilized in cancer research, with demonstrated activity in preclinical models of acute myeloid leukemia (AML) and prostate cancer. Its ability to induce apoptosis in cancer cells with activated STAT5 signaling makes it a valuable tool for studying the role of the STAT5 pathway in oncogenesis and as a potential therapeutic agent.
Q3: What is the recommended starting concentration and treatment time for this compound in cell culture experiments?
A3: The optimal concentration and treatment time for this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, a concentration range of 10-50 μM is a reasonable starting point for most cell-based assays. For initial time-course experiments, it is recommended to assess endpoints at 24, 48, and 72 hours post-treatment to determine the optimal duration for observing the desired effect. The half-maximal inhibitory concentration (IC50) for the induction of apoptosis in K562 and MV-4-11 human leukemia cells has been reported to be approximately 20 μM.
Troubleshooting Guide
Problem 1: No significant inhibition of STAT5 phosphorylation is observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Time | The effect of this compound on STAT5 phosphorylation is time-dependent. For initial experiments, perform a time-course analysis (e.g., 1, 4, 8, 12, and 24 hours) to identify the optimal treatment duration for your specific cell line. Shorter incubation times may be sufficient to observe maximal inhibition of phosphorylation. |
| Inadequate Drug Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 μM) to determine the optimal concentration for inhibiting STAT5 phosphorylation in your cells. |
| Low Basal STAT5 Activation | The cell line being used may not have constitutively active STAT5 signaling. Confirm the basal level of phosphorylated STAT5 (p-STAT5) in untreated cells via Western blot. If basal p-STAT5 is low, consider stimulating the cells with an appropriate cytokine (e.g., IL-3, GM-CSF) to induce STAT5 phosphorylation before treating with this compound. |
| Compound Instability | Ensure that the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from a frozen stock for each experiment. |
Problem 2: High levels of cell death are observed even at short treatment times, preventing the analysis of downstream signaling.
| Possible Cause | Recommended Solution |
| Excessive Drug Concentration | High concentrations of this compound can induce rapid apoptosis. Lower the concentration of this compound to a range where you can observe inhibition of STAT5 phosphorylation without inducing widespread cell death in the desired timeframe. |
| Sensitive Cell Line | Some cell lines are inherently more sensitive to STAT5 inhibition. Reduce the treatment duration. A shorter incubation period (e.g., 1-6 hours) may be sufficient to observe effects on signaling pathways before the onset of significant apoptosis. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Ki) for STAT5 | ~2.8 - 8.3 μM | - | |
| IC50 for Apoptosis Induction | ~20 μM | K562, MV-4-11 |
Key Experimental Protocols
Western Blot for Phosphorylated STAT5 (p-STAT5)
Objective: To determine the effect of this compound on the phosphorylation of STAT5 at Tyr694.
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 12-well plate at a density that will not result in overconfluency after the treatment period. Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound as a STAT5 inhibitor.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Technical Support Center: Troubleshooting STAT3 Phosphorylation Inhibition by BP-1-108
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with inhibiting STAT3 phosphorylation using the small molecule inhibitor BP-1-108. This document provides a structured approach to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
BP-1-102, a compound from which this compound is derived, is a potent and selective STAT3 inhibitor.[1][2][3] It functions by binding to the Src Homology 2 (SH2) domain of STAT3.[4][5] This binding event physically obstructs the phosphorylation of the critical tyrosine 705 (Tyr705) residue by upstream kinases like Janus kinases (JAKs). Without this phosphorylation, STAT3 monomers cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of target genes. Consequently, this compound inhibits STAT3-mediated cellular processes such as proliferation, survival, and migration.
Signaling Pathway and Inhibition
Figure 1. The canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide for Lack of STAT3 Phosphorylation Inhibition
If you are not observing the expected decrease in phosphorylated STAT3 (p-STAT3) levels after treatment with this compound, systematically work through the following potential issues.
Category 1: Issues with the Inhibitor (this compound)
Q2: Is my this compound active and used at the correct concentration?
-
Degradation: Small molecules can degrade if not stored correctly. Ensure this compound is stored as per the manufacturer's instructions, typically desiccated and protected from light at a low temperature. Repeated freeze-thaw cycles of stock solutions should be avoided; aliquot the stock solution upon initial preparation.
-
Solvent and Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Incomplete dissolution will lead to an inaccurate final concentration.
-
Concentration Range: The effective concentration of this compound can be cell-line dependent. While studies show efficacy in the micromolar range, it is crucial to perform a dose-response experiment.
| Compound | Reported Effective Concentration Range (IC50) | Cell Lines Tested |
| BP-1-102 (analog) | 4.1 - 6.8 µM | Various cancer cell lines |
| BP-1-102 | IC50 = 2 µM | Human 30M cells |
| BP-1-102 | IC50 = 10 µM | OCI-AML2 cells |
| BP-1-102 | EC50 = 10.9 µM | MDA468 cells |
Recommendation: Perform a dose-response curve starting from a low micromolar range (e.g., 1 µM) up to a higher concentration (e.g., 20 µM or higher) to determine the optimal inhibitory concentration for your specific cell line.
Category 2: Experimental Design and Cell Culture Conditions
Q3: Are my experimental conditions optimized for observing STAT3 inhibition?
-
Treatment Duration: The inhibition of STAT3 phosphorylation is often a rapid event. However, the optimal pre-incubation time with this compound before stimulating the pathway can vary. A time-course experiment is recommended.
-
Stimulation of the STAT3 Pathway: To robustly assess the inhibitory effect of this compound, the STAT3 pathway should be strongly activated. If basal p-STAT3 levels are low in your cell line, you will need to stimulate the cells with a known activator.
-
Common Activators: Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF) are common and potent activators of the JAK/STAT3 pathway.
-
Serum Starvation: To reduce baseline signaling, it is often necessary to serum-starve the cells for several hours (e.g., 4-24 hours) before treatment with the inhibitor and subsequent stimulation.
-
-
Cell Line Specifics: Verify that your chosen cell line has a functional STAT3 signaling pathway that can be activated and is not resistant to this class of inhibitors. Some cell lines may have mutations downstream of STAT3 or utilize alternative signaling pathways that bypass the need for STAT3 phosphorylation.
Recommended Experimental Workflow:
Figure 2. Recommended experimental workflow for testing this compound efficacy.
Category 3: Western Blotting Technique
Q4: Is my Western blot protocol optimized for detecting phosphorylated proteins?
Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of the modification.
-
Lysis Buffer Composition: It is critical to use a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Without these, endogenous phosphatases will rapidly dephosphorylate STAT3 upon cell lysis, leading to a weak or absent p-STAT3 signal.
-
Sample Handling: Keep samples on ice at all times to minimize enzymatic activity. Proceed from cell lysis to sample denaturation quickly.
-
Antibody Quality:
-
Primary Antibody: Use a primary antibody specifically validated for detecting p-STAT3 (Tyr705). The performance of phospho-specific antibodies can be inconsistent. Consider trying antibodies from different vendors or different clone numbers if issues persist. Ensure you are using the antibody at the manufacturer's recommended dilution.
-
Secondary Antibody: Use a fresh, high-quality secondary antibody that is appropriate for the host species of your primary antibody.
-
-
Blocking and Washing:
-
Blocking Buffer: The choice of blocking buffer can affect signal-to-noise. While non-fat dry milk is common, Bovine Serum Albumin (BSA) at 3-5% in TBST is often recommended for phospho-antibodies to reduce background.
-
Washing: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane. Ensure your wash steps are consistent and optimized.
-
-
Positive and Negative Controls:
-
Positive Control: A lysate from cells known to have high p-STAT3 levels (e.g., stimulated cells without inhibitor treatment).
-
Negative Control: A lysate from serum-starved, unstimulated cells.
-
Loading Control: Always probe for total STAT3 and a housekeeping protein (e.g., GAPDH, β-actin) on the same blot to ensure equal protein loading and to normalize the p-STAT3 signal.
-
Detailed Experimental Protocol: Western Blot for p-STAT3
This protocol provides a general framework. Optimization of antibody concentrations and incubation times is essential.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 4-24 hours, if required.
-
Pre-treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired amount of time (e.g., 2 hours).
-
Stimulate cells with a STAT3 activator (e.g., 100 ng/mL IL-6) for 15-30 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Immediately place the culture dish on ice and wash cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) into a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per well of an SDS-polyacrylamide gel.
-
Run the gel to achieve adequate protein separation.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT3 band intensity to the total STAT3 or loading control intensity to determine the relative inhibition.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: BP-1-102 Versus Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of BP-1-102, a potent STAT3 inhibitor, with other well-characterized STAT3 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT signaling cascade is initiated by cytokine or growth factor binding to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene transcription.
BP-1-102 and many other small molecule inhibitors are designed to disrupt this pathway, primarily by targeting the SH2 domain of STAT3, thereby preventing its phosphorylation, dimerization, and downstream signaling.
A Comparative Efficacy Analysis of STAT3 Inhibitors: BP-1-102 and a Novel Analog
A Note on the Analyzed Compounds: Initial searches for "BP-1-108" did not yield a specific, identifiable STAT3 inhibitor within the scientific literature, suggesting a potential typographical error. Consequently, this guide provides a comparative analysis between the well-documented STAT3 inhibitor, BP-1-102 , and a structurally related analog, herein referred to as Compound 6 , as described in the work of Smrčková et al. This comparison offers valuable insights into the structure-activity relationships of this class of inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these two compounds, supported by experimental data and detailed methodologies.
Introduction to STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, and differentiation. The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that disrupt STAT3 activity are a promising class of anti-cancer agents. This guide focuses on BP-1-102, a known STAT3 inhibitor, and a close analog, Compound 6, to evaluate their relative efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data for BP-1-102 and Compound 6, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and In Vitro Efficacy
| Parameter | BP-1-102 | Compound 6 | Reference |
| Target | STAT3 SH2 Domain | STAT3 SH2 Domain | [1] |
| Binding Affinity (Kd) | 504 nM | Not Reported | [2] |
| IC50 (STAT3 DNA-binding) | 6.8 µM | Not Reported | [2] |
| IC50 (MDA-MB-231 cells) | 14.96 µM | 26.21 µM | [1] |
| IC50 (U2-OS cells) | 8.3 µM | Similar to BP-1-102 | [1] |
| IC50 (DU-145 cells) | Not Reported | Similar to BP-1-102 | |
| IC50 (HeLa cells) | Not Reported | Similar to BP-1-102 | |
| IC50 (MCF-7 cells) | Not Reported | Similar to BP-1-102 |
Table 2: In Vivo Efficacy of BP-1-102
| Animal Model | Tumor Type | Administration Route | Dosage | Outcome | Reference |
| Athymic nude mice | Human breast (MDA-MB-231) xenograft | Intravenous or Oral Gavage | 1 or 3 mg/kg | Tumor growth inhibition | |
| Athymic nude mice | Human non-small-cell lung (A549) xenograft | Intravenous or Oral Gavage | 1 or 3 mg/kg | Tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Visual representations of the STAT3 signaling pathway and the general experimental workflow for inhibitor comparison are provided below using Graphviz.
Caption: STAT3 signaling pathway and the point of inhibition by BP-1-102 and Compound 6.
Caption: General experimental workflow for comparing the efficacy of STAT3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of BP-1-102 and Compound 6 on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
BP-1-102 and Compound 6 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of BP-1-102 and Compound 6 in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of BP-1-102 and Compound 6 on the phosphorylation of STAT3 at Tyr705.
Materials:
-
Cancer cell lines with constitutive STAT3 activation (e.g., MDA-MB-231)
-
6-well plates
-
BP-1-102 and Compound 6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of BP-1-102 or Compound 6 for a specified time (e.g., 4 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading and to determine the ratio of phosphorylated to total STAT3.
In Vivo Tumor Xenograft Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a STAT3 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for tumor induction (e.g., MDA-MB-231)
-
Matrigel (optional)
-
STAT3 inhibitor (e.g., BP-1-102) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to promote tumor formation) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., BP-1-102 at 1 or 3 mg/kg) and the vehicle control via the chosen route (e.g., intravenous injection or oral gavage) according to the specified dosing schedule.
-
Tumor and Health Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed (e.g., by western blot or immunohistochemistry) to assess the in vivo target engagement of the inhibitor. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
Conclusion
This guide provides a framework for the comparative analysis of BP-1-102 and its analog, Compound 6. The provided data indicates that while both compounds target STAT3, BP-1-102 exhibits greater potency in inhibiting the proliferation of MDA-MB-231 breast cancer cells. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative efficacy studies on these and other STAT3 inhibitors. The visualization of the STAT3 pathway and experimental workflows aims to provide a clear conceptual understanding of the research process. Further in vivo studies on Compound 6 would be necessary to fully elucidate its therapeutic potential in comparison to BP-1-102.
References
Comparative Efficacy of BP-1-108 in Patient-Derived Xenograft Models: A Preclinical Assessment
For Immediate Release
This guide provides a comparative analysis of the anti-tumor activity of BP-1-108, a selective STAT5 inhibitor, with a focus on its potential application in leukemia. Due to the limited availability of public data on this compound in patient-derived xenograft (PDX) models, this document summarizes its in vitro efficacy and draws comparisons with an alternative therapeutic agent, Ruxolitinib, a JAK1/2 inhibitor that impacts STAT5 signaling, for which in vivo PDX data is available. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and STAT5 Inhibition
This compound is a small molecule compound that selectively inhibits the Signal Transducer and Activator of Transcription 5 (STAT5) protein. The STAT5 signaling pathway is a critical mediator in the progression of various cancers, particularly hematological malignancies like acute myeloid leukemia (AML).[1] Constitutive activation of STAT5 is a common feature in these cancers, promoting cell proliferation and survival.[1][2] this compound functions by binding to the SH2 domain of STAT5, which is crucial for its activation and dimerization, thereby inhibiting its downstream transcriptional activity.
In Vitro Anti-Tumor Activity of this compound
Preclinical studies have demonstrated the potent anti-leukemia activity of this compound in vitro. The compound has been shown to induce apoptosis in human leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |
| K562 | Chronic Myeloid Leukemia | ~20 | Induction of apoptosis, suppression of STAT5 phosphorylation, and inhibition of STAT5 target genes (cyclin D1, cyclin D2, C-MYC, and MCL-1). | [1] |
| MV-4-11 | Acute Myeloid Leukemia | ~20 | Potent induction of apoptosis and selective suppression of STAT5 phosphorylation. | [1] |
Importantly, this compound exhibited negligible cytotoxic effects in normal bone marrow cells that do not express activated STAT5, suggesting a favorable therapeutic window.
Comparative Analysis with Ruxolitinib in Patient-Derived Xenograft (PDX) Models
As direct in vivo data for this compound in PDX models is not publicly available, we present a comparison with Ruxolitinib, a JAK1/2 inhibitor that effectively suppresses STAT5 signaling and has been evaluated in a Chronic Myelomonocytic Leukemia (CMML) PDX model. Patient-derived xenografts are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, providing a more clinically relevant model for evaluating anti-cancer therapies.
In Vivo Efficacy of Ruxolitinib in a CMML PDX Model
A study on CMML PDX models demonstrated the in vivo efficacy of Ruxolitinib.
| Parameter | Vehicle Control | Ruxolitinib Treatment | Key Findings | Reference |
| Median Overall Survival | 52 days | 59.5 days | Survival benefit observed in xenografts derived from patients who responded to Ruxolitinib clinically (p=0.0002). | |
| Spleen Volume | -16.6 mm³ (mean decrease) | -43.9 mm³ (mean decrease) | Greater reduction in spleen volume in treated mice from responder-derived xenografts. | |
| Bone Marrow Engraftment | No significant reduction | Significant reduction in leukemic engraftment in responder-derived xenografts (p<0.05). | Ruxolitinib reduced leukemic burden in the bone marrow of responding models. |
These findings in a PDX model highlight the potential of targeting the JAK/STAT5 pathway in hematological malignancies and provide a benchmark for the desired in vivo activity of a direct STAT5 inhibitor like this compound.
Experimental Protocols
Establishment of a Leukemia Patient-Derived Xenograft (PDX) Model
A generalized protocol for establishing and utilizing an AML PDX model for preclinical drug testing is outlined below. This protocol is based on established methodologies.
-
Patient Sample Collection and Preparation :
-
Obtain bone marrow or peripheral blood samples from patients with acute myeloid leukemia (AML) with informed consent.
-
Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Cryopreserve cells in a suitable medium (e.g., FBS with 10% DMSO) for future use or use fresh for implantation.
-
-
Animal Model :
-
Use immunodeficient mice, such as NOD/SCID or NSG (NOD scid gamma) mice, which are suitable for engrafting human hematopoietic cells.
-
-
Engraftment :
-
Thaw cryopreserved patient cells rapidly and wash to remove DMSO.
-
Inject a specified number of viable cells (typically 1-10 million MNCs) intravenously (tail vein) or intra-femorally into sub-lethally irradiated mice.
-
-
Monitoring of Engraftment :
-
Monitor the mice for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Periodically collect peripheral blood to assess the level of human CD45+ (hCD45+) cell engraftment by flow cytometry.
-
-
Drug Treatment :
-
Once a predetermined level of engraftment is achieved (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control according to the desired dosing schedule and route of administration.
-
-
Efficacy Evaluation :
-
Monitor tumor burden by measuring the percentage of hCD45+ cells in the peripheral blood weekly.
-
At the end of the study, harvest bone marrow, spleen, and other organs to determine the extent of leukemic infiltration by flow cytometry and immunohistochemistry.
-
Measure spleen and liver weights as indicators of disease burden.
-
Monitor overall survival of the different treatment groups.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Conclusion
This compound demonstrates promising anti-leukemic properties in vitro by selectively targeting the STAT5 signaling pathway. While direct validation in patient-derived xenograft models is currently lacking in publicly available literature, the in vivo efficacy of agents that modulate this pathway, such as Ruxolitinib, in clinically relevant PDX models underscores the therapeutic potential of STAT5 inhibition. Further preclinical evaluation of this compound in leukemia PDX models is warranted to establish its in vivo anti-tumor activity and to provide a solid foundation for potential clinical translation. The experimental framework outlined in this guide provides a robust methodology for such validation studies.
References
Comparative Analysis of BP-1-108's Mechanism of Action Against Alternative STAT3 Inhibitors
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action of BP-1-108, a potent STAT3 inhibitor, by comparing its performance with other established STAT3-targeting compounds. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Introduction to this compound and STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, upon activation, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
BP-1-102, a close analog of this compound, is an orally bioavailable small molecule that selectively targets the STAT3 protein.[1][2][3] It binds to the SH2 domain of STAT3 with high affinity, thereby inhibiting its phosphorylation, dimerization, and subsequent DNA-binding activity.[1] This blockade of STAT3 function leads to the downregulation of various oncogenic downstream targets, including c-Myc, Cyclin D1, Bcl-xL, and Survivin.
Comparative Quantitative Analysis
To objectively evaluate the efficacy of this compound (data based on its analog BP-1-102), its inhibitory activity was compared against other well-characterized STAT3 inhibitors: Stattic, S3I-201, and Cryptotanshinone. The following tables summarize their half-maximal inhibitory concentrations (IC50) and other relevant quantitative data from in vitro and cell-based assays.
| Compound | Assay Type | Target/Cell Line | IC50 / Kd | Reference |
| BP-1-102 | DNA-binding assay | STAT3 | 6.8 µM | |
| Binding affinity (Kd) | STAT3 | 504 nM | ||
| Cell Viability | U251 Glioma Cells | 10.51 µM | ||
| Cell Viability | A172 Glioma Cells | 8.534 µM | ||
| Cell Viability | MOLT-4 T-ALL Cells | 11.56 µM | ||
| Stattic | Cell-free assay | STAT3 | 5.1 µM | |
| Cell Viability | CCRF-CEM T-ALL Cells | 3.188 µM | ||
| Cell Viability | Jurkat T-ALL Cells | 4.89 µM | ||
| S3I-201 | DNA-binding assay | STAT3 | 86 µM | |
| Cryptotanshinone | Cell-free assay | STAT3 | 4.6 µM | |
| Cell Viability | DU145 Prostate Cancer | 7 µM (GI50) | ||
| Cell Viability | Hey Ovarian Cancer | 18.4 µM | ||
| Cell Viability | A2780 Ovarian Cancer | 11.2 µM |
Mechanism of Action Visualization
The following diagrams illustrate the STAT3 signaling pathway and the points of inhibition for this compound and its alternatives.
Caption: The STAT3 signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols for key validation assays are provided below.
Western Blot for STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of compounds on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
References
BP-1-108: A Novel STAT5 Inhibitor Challenging Standard-of-Care in Leukemia and Prostate Cancer
For Immediate Release
Scientists and drug development professionals now have access to a comprehensive comparison of the novel STAT5 inhibitor, BP-1-108, against current standard-of-care therapies for Acute Myeloid Leukemia (AML) and prostate cancer. This guide provides a detailed analysis of preclinical data, experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the field of oncology.
This compound is a small molecule inhibitor that selectively targets the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5), a key protein implicated in the progression of various cancers, including AML and prostate cancer.[1] By inhibiting STAT5, this compound disrupts downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.
Mechanism of Action: Targeting the STAT5 Signaling Pathway
The STAT5 signaling pathway plays a crucial role in regulating cell growth, differentiation, and survival. In several cancers, this pathway is constitutively activated, leading to uncontrolled cell proliferation. This compound directly interferes with this pathway by binding to the SH2 domain of STAT5, preventing its phosphorylation and subsequent activation. This targeted approach offers the potential for a more specific and less toxic cancer therapy compared to conventional chemotherapeutic agents.
Caption: STAT5 Signaling Pathway and the inhibitory action of this compound.
Preclinical Efficacy: A Head-to-Head Comparison
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound. The following tables summarize the in vitro efficacy of this compound compared to standard-of-care chemotherapies in relevant cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | K562 | Apoptosis Assay | IC50 | ~ 20 µM | [1] |
| This compound | MV-4-11 | Apoptosis Assay | IC50 | ~ 20 µM | [1] |
| Cytarabine | HL-60 | Cell Viability | IC50 | Varies | [2][3] |
| Cytarabine | THP-1 | Cell Viability | IC50 | Varies | |
| Daunorubicin | HL-60 | Cell Viability | IC50 | Varies | |
| Daunorubicin | THP-1 | Cell Viability | IC50 | Varies |
Note: IC50 values for standard-of-care drugs can vary significantly based on experimental conditions.
Table 2: In Vitro Efficacy of this compound and Standard of Care in Prostate Cancer
While the primary publication on this compound focused on leukemia, its inhibitory effect on STAT5 suggests potential applicability in prostate cancer where STAT5 is also implicated.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | (Not specified in primary reference) | - | - | - | - |
| Docetaxel | PC3 | Cell Viability | IC50 | Varies | |
| Docetaxel | DU145 | Cell Viability | IC50 | Varies | |
| Docetaxel | LNCaP | Cell Viability | IC50 | Varies |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Fluorescence Polarization (FP) Assay for STAT5 Inhibition
This assay was utilized to determine the inhibitory constant (Ki) of this compound against the STAT5 SH2 domain.
References
Independent Verification of BP-1-108 Research Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STAT5 inhibitor BP-1-108 with alternative compounds. All data is presented in a structured format, supplemented with detailed experimental protocols and visualizations to support independent verification and further research.
Comparative Analysis of STAT5 Inhibitors
This compound is a small molecule inhibitor targeting the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5), a key protein in cytokine signaling pathways crucial for cell proliferation and survival.[1][2] Dysregulation of the STAT5 pathway is implicated in various malignancies, particularly hematological cancers, making it a compelling target for therapeutic intervention.[2][3][4] This guide compares the performance of this compound with other known STAT5 inhibitors.
Quantitative Performance Data
The following table summarizes the in vitro potency of this compound and selected alternative STAT5 inhibitors. This data is crucial for comparing the efficacy of these compounds in inhibiting STAT5 activity and cancer cell growth.
| Compound | Target | Assay Type | Ki (µM) | IC50 (µM) | Cell Line(s) | Reference(s) |
| This compound | STAT5 | Biochemical | 8.3 | 20 | K562, MV-4-11 | |
| AC-4-130 | STAT5 SH2 Domain | Biochemical | - | - | MV4-11, MOLM-13 | |
| STAT5-IN-1 | STAT5β | Biochemical | - | 47 | - | |
| Stafia-1 | STAT5a | Biochemical | 10.9 | 22.2 | Human leukemia cells | |
| JPX-0941 | STAT3/STAT5 | Cell-based | - | 0.49 | T-PLL cells | |
| JPX-1083 | STAT3/STAT5 | Cell-based | - | 1.91 | T-PLL cells |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and how its efficacy is evaluated, the following diagrams illustrate the STAT5 signaling pathway and a typical experimental workflow for testing STAT5 inhibitors.
References
A Head-to-Head Comparison of BP-1-108 with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of BP-1-108's Performance Against Alternative STAT5 Inhibitors, Supported by Experimental Data.
In the landscape of targeted therapies, the Signal Transducer and Activator of Transcription 5 (STAT5) has emerged as a critical node in various signaling pathways driving cancer progression. The development of potent and selective STAT5 inhibitors is a key focus for therapeutic intervention. This guide provides a head-to-head comparison of this compound, a selective STAT5 inhibitor, with other known STAT inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Performance Comparison of STAT5 Inhibitors
This compound is a salicylic acid-based small molecule that directly targets the SH2 domain of STAT5, thereby inhibiting its phosphorylation and downstream signaling.[1] To provide a clear quantitative comparison, the following tables summarize the biochemical potency, cellular activity, and selectivity of this compound alongside other notable STAT5 inhibitors.
| Table 1: Biochemical Potency of STAT5 Inhibitors | |||
| Inhibitor | Target | Assay Type | Potency (K_i_ or K_d_) |
| This compound | STAT5 | Not Specified | K_i_ = 8.3 µM |
| AC-4-130 | STAT5 SH2 Domain | Biophysical Screening | High Affinity (Specific value not provided) |
| Stafib-1 | STAT5b SH2 Domain | Not Specified | K_i_ = 44 nM |
| Stafib-2 | STAT5b SH2 Domain | Not Specified | K_i_ = 9 nM |
| Table 2: Cellular Activity of STAT5 Inhibitors | |||
| Inhibitor | Cell Line | Effect | Potency (IC_50_) |
| This compound | Leukemia Cells | Apoptosis Induction | ~20 µM |
| AC-4-130 | MV4-11, MOLM-13 | Apoptosis Induction | 0.1-100 µM (Dose-dependent) |
| AC-4-130 | MV4-11, MOLM-13 | Cell Cycle Arrest (G0/G1) | 2, 5 µM |
| Pomstafib-2 (prodrug of Stafib-2) | Human Leukemia Cells | Apoptosis Induction | Not Specified |
| Table 3: Selectivity Profile of STAT5 Inhibitors | ||
| Inhibitor | Primary Target | Selectivity Notes |
| This compound | STAT5 | >3-fold selective for STAT5 over STAT1 and STAT3. |
| AC-4-130 | STAT5 | High selectivity for STAT5 over STAT1 and STAT3. |
| Stafib-1 | STAT5b | >50-fold selective for STAT5b over STAT5a. |
| Stafib-2 | STAT5b | High selectivity for STAT5b over STAT5a. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor discovery, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro STAT5 Inhibition Assay (Fluorescence Polarization)
This assay is designed to identify and characterize inhibitors that disrupt the interaction between the STAT5 SH2 domain and its phosphotyrosine peptide ligand.
Materials:
-
Recombinant human STAT5 protein
-
Fluorescently labeled phosphotyrosine peptide (e.g., 5-FAM-G-pY-L-P-Q-T-V)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of recombinant STAT5 protein in assay buffer.
-
Prepare a solution of the fluorescently labeled phosphotyrosine peptide in assay buffer.
-
In a 384-well plate, add test compounds at various concentrations. Include positive (no inhibitor) and negative (no protein) controls.
-
Add the STAT5 protein solution to each well containing the test compounds and incubate for 15 minutes at room temperature.
-
Add the fluorescent peptide solution to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC_50_ value by fitting the data to a dose-response curve.
Protocol 2: Cellular STAT5 Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block STAT5 phosphorylation in a cellular context.
Materials:
-
Cancer cell line with constitutively active STAT5 (e.g., K562) or cytokine-inducible STAT5.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and western blotting equipment.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or reach the desired density.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO).
-
If using a cytokine-inducible system, stimulate the cells with the appropriate cytokine (e.g., IL-3) for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.
-
Quantify the band intensities to determine the relative inhibition of STAT5 phosphorylation.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with a test compound.
Materials:
-
Cancer cell line of interest.
-
Test compounds (e.g., this compound).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
1X Annexin V binding buffer.
-
Flow cytometer.
Procedure:
-
Seed cells and treat with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of apoptotic cells in each treatment group.
This guide provides a foundational comparison of this compound with other STAT5 inhibitors. Further direct comparative studies and broad-panel kinase screening will be invaluable in fully elucidating the therapeutic potential and selectivity of this compound.
References
IO-108: A Novel Myeloid Checkpoint Inhibitor in Solid Tumor Therapy
A Comparative Analysis of a New Immunotherapeutic Agent
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is in a constant state of evolution. This guide provides a comprehensive overview and objective comparison of IO-108, a novel antagonist antibody targeting the myeloid checkpoint Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), currently in clinical development for the treatment of solid tumors. This document synthesizes available data from preclinical studies and the ongoing Phase 1 clinical trial (NCT05054348) to facilitate a clear understanding of its mechanism of action, clinical performance, and potential role in the oncology armamentarium.
Executive Summary
IO-108 is a first-in-class, fully human IgG4 monoclonal antibody designed to block the inhibitory signaling of LILRB2 on myeloid cells within the tumor microenvironment. By doing so, it aims to reprogram immunosuppressive myeloid cells into an active, anti-tumor state, thereby enhancing both innate and adaptive anti-cancer immunity. Clinical data to date suggests that IO-108 is well-tolerated and shows promising anti-tumor activity, both as a monotherapy and in combination with PD-1 inhibitors, in heavily pretreated patients with advanced solid tumors.
Mechanism of Action: Targeting the LILRB2 Myeloid Checkpoint
LILRB2 is a key inhibitory receptor expressed predominantly on myeloid cells, including macrophages, monocytes, and dendritic cells. Its ligands, such as HLA-G, ANGPTLs, SEMA4A, and CD1d, are often upregulated in the tumor microenvironment, leading to the suppression of T-cell activation and proliferation. IO-108 functions by binding to LILRB2 with high affinity and specificity, thereby preventing its interaction with these ligands. This blockade is hypothesized to shift the balance of myeloid cell function from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype, leading to enhanced antigen presentation and T-cell-mediated tumor cell killing.
Clinical Performance: Phase 1 Dose-Escalation Study (NCT05054348)
The first-in-human Phase 1 trial of IO-108 has provided initial safety and efficacy data in patients with advanced, refractory solid tumors. The study evaluated IO-108 as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.
Efficacy Data
The trial has demonstrated encouraging preliminary efficacy in a heavily pre-treated patient population.
| Treatment Arm | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Notable Responses |
| IO-108 Monotherapy | 11 | 9%[1] | 1 (9%) | 0 | Durable CR (>2 years) in a patient with treatment-refractory Merkel cell carcinoma[1] |
| IO-108 + Pembrolizumab | 13 | 23%[1] | 0 | 3 (23%) | Responses observed in microsatellite-stable (MSS) tumors (cholangiocarcinoma, colon cancer)[2] |
Safety and Tolerability
IO-108 has been generally well-tolerated up to the maximum administered dose of 1800 mg every 3 weeks (Q3W).[1]
| Treatment Arm | Number of Patients | Treatment-Related Adverse Events (TRAEs) (Any Grade) | Grade 3-4 TRAEs | TRAEs leading to Discontinuation |
| IO-108 Monotherapy | 12 | 50.0% | 0% | 0% |
| IO-108 + Pembrolizumab | 13 | 46.2% | 0% | 0% |
The most common TRAEs were mild to moderate and included myalgia, pruritus, and diarrhea. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.
Comparison with Alternative Immunotherapies
A direct meta-analysis comparing IO-108 to other therapies is not yet possible due to its early stage of development. However, a qualitative comparison can be made with established immunotherapies, particularly PD-1/PD-L1 inhibitors, which represent the current standard of care in many solid tumors.
| Feature | IO-108 (LILRB2 Inhibitor) | PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab) |
| Target Cell Population | Primarily myeloid cells (macrophages, dendritic cells) | Primarily T-cells |
| Mechanism of Action | Re-polarizes immunosuppressive myeloid cells to an anti-tumor phenotype, enhancing antigen presentation and T-cell activation. | Blocks the inhibitory interaction between PD-1 on T-cells and PD-L1 on tumor and immune cells, restoring T-cell anti-tumor activity. |
| Potential Advantages | - May be effective in tumors with low T-cell infiltration ("cold" tumors).- Potential to overcome resistance to PD-1/PD-L1 inhibitors.- Synergistic effect when combined with PD-1 inhibitors. | - Established efficacy across a wide range of solid tumors.- Well-characterized safety profile. |
| Observed Efficacy (in refractory solid tumors) | Promising early signals of durable responses, including in MSS tumors. | Efficacy can be limited in certain tumor types and in the refractory setting. |
Experimental Protocols
The following outlines the methodologies employed in the Phase 1 clinical trial of IO-108 (NCT05054348).
Study Design
A first-in-human, open-label, multicenter, dose-escalation and cohort expansion study.
Key Methodologies
-
Patient Population: Adults with histologically or cytologically confirmed advanced or metastatic solid tumors who have failed standard therapy.
-
Intervention:
-
Monotherapy: IO-108 administered intravenously every 3 weeks at escalating doses (60 mg, 180 mg, 600 mg, 1800 mg).
-
Combination Therapy: IO-108 at escalating doses in combination with a fixed dose of pembrolizumab (200 mg Q3W).
-
-
Primary Objective: To assess the safety and tolerability of IO-108 as a monotherapy and in combination with pembrolizumab.
-
Secondary Objectives: To evaluate pharmacokinetics (PK), immunogenicity, and preliminary anti-tumor activity.
-
Pharmacokinetics (PK): Serum concentrations of IO-108 were measured at various time points to determine key PK parameters. The specific assay methodology is not detailed in the available publications.
-
Pharmacodynamics (PD):
-
Receptor Occupancy (RO): Full receptor occupancy in peripheral blood was achieved at doses of 600 mg and higher. The specific flow cytometry-based assay protocol for determining RO is not publicly available.
-
Biomarker Analysis: NanoString profiling of tumor tissues was performed at baseline and post-treatment to assess changes in gene expression related to T-cell activation and inflammation.
-
-
Immunogenicity:
-
Anti-Drug Antibody (ADA) Assay: A bridging electrochemiluminescence assay was utilized to detect the presence of anti-IO-108 antibodies in patient serum.
-
Conclusion
IO-108 represents a promising new approach in cancer immunotherapy by targeting the LILRB2 myeloid checkpoint. Early clinical data suggests a manageable safety profile and encouraging signs of efficacy, particularly in combination with PD-1 inhibitors and in tumor types that are typically less responsive to immunotherapy. As further data from the ongoing and future clinical trials become available, the role of IO-108 in the treatment of solid tumors will be more clearly defined. Its unique mechanism of action holds the potential to expand the benefit of immunotherapy to a broader patient population.
References
A Head-to-Head Showdown: BP-1-102 Versus Leading Competitors in JAK/STAT Pathway Inhibition
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, this guide provides an in-depth, data-driven comparison of the novel STAT3 inhibitor, BP-1-102, against established competitors targeting the JAK/STAT signaling pathway. This objective analysis, supported by experimental data, will aid in evaluating its potential as a therapeutic agent, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL).
BP-1-102 is an orally bioavailable, small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It directly binds to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are critical steps for its activation.[4] This mechanism of action effectively blocks the downstream signaling cascade that promotes cell proliferation, survival, and migration in various cancers. This guide will benchmark BP-1-102 against other well-known inhibitors of the JAK/STAT pathway: Ruxolitinib, Fedratinib, and Lestaurtinib.
At a Glance: Comparative Efficacy of JAK/STAT Inhibitors
The following table summarizes the in vitro efficacy of BP-1-102 and its competitors in relevant cancer cell lines. Direct comparison is challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable overview of their relative potencies.
| Compound | Target(s) | Cell Line | Assay Type | IC50 |
| BP-1-102 | STAT3 | MOLT-4 (T-ALL) | Cell Viability (CCK-8) | 11.56 ± 0.47 µM |
| CUTLL1 (T-ALL) | Cell Viability (CCK-8) | 14.99 ± 0.63 µM | ||
| Ruxolitinib | JAK1, JAK2 | Nalm-6 (B-ALL) | Cell Viability (CCK-8) | 47.7 µM |
| ETV6-JAK2 transformed Ba/F3 | Cell Proliferation (MTS) | 370 nM | ||
| Fedratinib | JAK2, FLT3 | HEL (Erythroleukemia, JAK2 V617F) | Cell Proliferation | ~300 nM |
| Ba/F3 (JAK2 V617F) | Cell Proliferation | ~300 nM | ||
| Lestaurtinib | JAK2, FLT3, TrkA | HEL92.1.7 (Erythroleukemia, JAK2 V617F) | Cell Proliferation | 30 - 100 nM |
| Neuroblastoma cell lines (various) | Cell Viability (SRB) | 0.09 (median) µM |
Deep Dive: Mechanism of Action and In Vivo Performance
BP-1-102 distinguishes itself by directly targeting STAT3, a critical downstream node in the JAK/STAT pathway. This targeted approach may offer a more precise inhibition of cancer cell signaling with potentially fewer off-target effects compared to broader JAK inhibitors. In vivo studies have shown that BP-1-102 is orally bioavailable and can inhibit the growth of human breast and lung cancer xenografts.[1]
Ruxolitinib , a potent inhibitor of JAK1 and JAK2, has demonstrated robust activity in patient-derived xenograft models of Early T-cell Precursor ALL (ETP-ALL), a high-risk subtype of T-ALL. Its efficacy in these models highlights the therapeutic potential of targeting the JAK/STAT pathway in this disease.
Lestaurtinib , a multi-kinase inhibitor targeting JAK2 and FLT3 among others, has shown efficacy in neuroblastoma xenograft models, where it significantly inhibited tumor growth.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug are crucial for its clinical utility. This table provides a summary of the available data for BP-1-102 and its competitors.
| Compound | Oral Bioavailability | Tmax | Terminal Half-life | Metabolism |
| BP-1-102 | Orally bioavailable | Data not available | Data not available | Data not available |
| Ruxolitinib | >95% | ~1-2 hours | ~3 hours | Primarily CYP3A4 |
| Fedratinib | Readily absorbed | ~2-4 hours | ~76-88 hours (fasted) | Primarily CYP3A4, CYP2C19 |
| Lestaurtinib | Rapidly absorbed | ~1-2 hours | Data not available | Liver P450 (CYP3A4) system |
Visualizing the Science: Pathways and Protocols
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
References
IO-108: A Comparative Analysis of Monotherapy and Combination Therapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical outcomes of IO-108, a novel myeloid checkpoint inhibitor, as a monotherapy versus in combination with anti-PD-1 antibodies. The data presented is based on the ongoing Phase 1 clinical trial (NCT05054348) in adult patients with advanced or refractory solid tumors.
Mechanism of Action
IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is predominantly expressed on myeloid cells, including monocytes, macrophages, and dendritic cells.[2] Within the tumor microenvironment, the interaction of LILRB2 with its ligands, such as HLA-G, ANGPTLs, SEMA4A, and CD1d, promotes an immune-suppressive phenotype in these myeloid cells, thereby hindering the anti-tumor immune response.[1][2] IO-108 blocks this interaction, leading to the reprogramming of these immunosuppressive myeloid cells to a pro-inflammatory state, which in turn enhances both innate and adaptive anti-cancer immunity.
Clinical Outcomes: Monotherapy vs. Combination Therapy
The Phase 1 trial has provided initial data on the safety and efficacy of IO-108 as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.
Efficacy
Data from the dose-escalation portion of the study, as of a March 13, 2023 data cutoff, are summarized below. The study enrolled patients with advanced solid tumors who had received a median of 4.5 prior lines of therapy for the monotherapy cohort and 3.6 for the combination therapy cohort.
| Clinical Outcome | IO-108 Monotherapy (n=11) | IO-108 + Pembrolizumab (n=13) |
| Overall Response Rate (ORR) | 9.1% | 23.1% |
| Complete Response (CR) | 9.1% (1 patient) | 0% |
| Partial Response (PR) | 0% | 23.1% (3 patients) |
| Stable Disease (SD) | 36.4% (4 patients) | 30.8% (4 patients) |
| Progressive Disease (PD) | 54.5% (6 patients) | 46.1% (6 patients) |
Notably, the complete response in the monotherapy arm was observed in a patient with Merkel cell carcinoma who had previously been treated with immunotherapies. The partial responses in the combination therapy arm were seen in patients with microsatellite stable cholangiocarcinoma (2 patients) and colorectal cancer (1 patient), which are tumor types that generally do not respond well to T-cell checkpoint inhibitors alone.
Safety and Tolerability
IO-108 has been generally well-tolerated both as a monotherapy and in combination with pembrolizumab. No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached up to the maximally administered dose of 1800 mg every 3 weeks.
| Adverse Events (AEs) | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab (n=13) |
| Any Grade Treatment-Related AEs (TRAEs) | 50.0% (6 patients) | 46.2% (6 patients) |
| Grade 3-5 TRAEs | 0% | 0% |
| Serious Treatment-Emergent AEs (TEAEs) | 8.3% | 61.5% |
| TEAEs Leading to Discontinuation | 8.3% | 15.4% |
All treatment-related adverse events were reported as mild or moderate (Grade 1 or 2).
Experimental Protocols
The clinical data presented is from a first-in-human, Phase 1a/1b, multicenter, dose-escalation and expansion study (NCT05054348).
Study Objectives:
-
Primary: To evaluate the safety and tolerability of IO-108 as a monotherapy and in combination with an anti-PD-1 antibody, and to determine the recommended Phase 2 dose (RP2D).
-
Secondary & Exploratory: To assess pharmacokinetics, immunogenicity, pharmacodynamic biomarker effects, and preliminary anti-tumor activity based on RECIST 1.1 criteria.
Patient Population: The study enrolled patients with histologically or cytologically confirmed advanced or refractory solid tumors with measurable disease.
Treatment Regimen:
-
Monotherapy Cohort: Patients received escalating doses of IO-108 (ranging from 180 mg to 1800 mg) administered intravenously every 3 weeks.
-
Combination Therapy Cohort: Patients received escalating doses of IO-108 in combination with pembrolizumab.
-
Crossover: Patients on the monotherapy arm whose disease progressed were permitted to cross over to the combination arm.
Biomarker Analysis
Pharmacodynamic analysis from the trial has shown that clinical benefit in both the monotherapy and combination therapy cohorts correlated with baseline gene expression profiles and on-treatment changes in biomarkers. Specifically, increased markers of T-cell activation and higher baseline tumor inflammation gene signature scores were associated with positive clinical outcomes. This suggests that IO-108 is effectively modulating the tumor microenvironment to be more susceptible to an anti-tumor immune response.
Conclusion
The initial findings from the Phase 1 study of IO-108 are encouraging, demonstrating a manageable safety profile and clinical activity as both a monotherapy and in combination with an anti-PD-1 antibody in patients with advanced solid tumors. The higher overall response rate observed in the combination therapy arm suggests a synergistic effect between targeting the LILRB2 myeloid checkpoint and the PD-1 T-cell checkpoint. Further investigation in ongoing expansion cohorts and future randomized studies will be crucial to fully elucidate the therapeutic potential of IO-108.
References
Verifying the Binding Site of BP-1-108 on STAT5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BP-1-108 and Alternative STAT5 Inhibitors
This guide provides a comprehensive comparison of the small molecule inhibitor this compound with other known inhibitors of the Signal Transducer and Activator of Transcription 5 (STAT5) protein. This compound has been identified as a selective inhibitor that targets the SH2 domain of STAT5, a critical component in the STAT5 signaling pathway implicated in various cancers, including acute myeloid leukemia and prostate cancer.[1] This document summarizes the binding characteristics of this compound, presents supporting experimental data, and details the methodologies used to confirm its binding site.
Performance Comparison of STAT5 SH2 Domain Inhibitors
The following table summarizes the binding affinities of this compound and selected alternative compounds that also target the STAT5 SH2 domain. The data highlights the potency and selectivity of these inhibitors.
| Compound | Target | Ki (μM) | IC50 (μM) | Selectivity Notes | Reference |
| This compound | STAT5 | 2.8 | ~20 (apoptosis induction in leukemia cells) | >3-fold selective for STAT5 over STAT1 and STAT3. | Page et al., 2012[1] |
| STAT1 | 9.7 | N/A | Page et al., 2012 | ||
| STAT3 | 8.0 | N/A | Page et al., 2012 | ||
| SF-1-087 | STAT5 | < 5 | N/A | Selective for STAT5 over STAT1 and STAT3. | Page et al., 2012[1] |
| Stafib-1 | STAT5b | 0.044 | 0.154 | >50-fold selective for STAT5b over STAT5a. | Elumalai et al., 2015[2] |
| Stafib-2 | STAT5b | 0.0088 | 0.082 | Highly selective for STAT5b over STAT5a (IC50 > 1.7 µM). | Elumalai et al., 2017[3] |
| AC-4-130 | STAT5 | N/A | N/A | Potent STAT5 SH2 domain inhibitor. | Wingelhofer et al., 2018 |
| Pimozide | STAT5 | N/A | N/A | Indirectly inhibits STAT5 phosphorylation. Not a direct SH2 domain binder. | Nelson et al., 2011 |
N/A: Not available in the cited literature.
Experimental Confirmation of the this compound Binding Site
The binding of this compound to the SH2 domain of STAT5 was primarily elucidated through a combination of competitive binding assays and computational modeling, as described by Page et al. (2012). The experimental workflow is designed to first quantify the binding affinity and selectivity and then to visualize the specific molecular interactions.
STAT5 Signaling Pathway and Point of Inhibition
The STAT5 signaling cascade is initiated by the activation of cytokine receptors, leading to the phosphorylation, dimerization, and nuclear translocation of STAT5, where it acts as a transcription factor for genes involved in cell proliferation and survival. This compound inhibits this pathway by binding to the SH2 domain of STAT5, which is crucial for its dimerization and subsequent activation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding of this compound to the STAT5 SH2 domain.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the STAT5 SH2 domain in a competitive manner.
-
Principle: The assay measures the change in the polarization of fluorescently labeled phosphopeptide probe upon binding to the STAT5 SH2 domain. Unlabeled this compound competes with the probe for binding, causing a decrease in fluorescence polarization.
-
Reagents:
-
Recombinant human STAT1, STAT3, and STAT5b proteins.
-
Fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-G-pY-L-P-Q-T-V).
-
FP buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
This compound and other test compounds dissolved in DMSO.
-
-
Protocol:
-
Prepare a solution of the STAT5 protein and the fluorescent probe in FP buffer.
-
Add increasing concentrations of this compound or other unlabeled inhibitors to the wells of a microplate.
-
Add the STAT5/probe mixture to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The Ki values are calculated from the IC50 values obtained from the dose-response curves.
-
Western Blot Analysis for STAT5 Phosphorylation
This method is used to assess the ability of this compound to inhibit the phosphorylation of STAT5 in a cellular context.
-
Principle: Western blotting uses antibodies to detect the levels of phosphorylated STAT5 (p-STAT5) in cell lysates after treatment with this compound.
-
Cell Lines: Human leukemia cell lines with constitutively active STAT5 (e.g., K562, MV-4-11).
-
Protocol:
-
Culture the leukemia cells and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-STAT5 (e.g., anti-pY694-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cell Viability/Apoptosis Assay
These assays determine the cytotoxic effects of this compound on cancer cells, linking the inhibition of STAT5 to a cellular outcome.
-
Principle: Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of cell death or inhibition of proliferation.
-
Cell Lines: K562 and MV-4-11 human leukemia cells.
-
Protocol (MTT Assay Example):
-
Seed the cells in a 96-well plate and treat with a range of concentrations of this compound.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Computational Docking
This in silico method was used to predict and visualize the binding mode of this compound within the STAT5 SH2 domain.
-
Principle: Molecular docking software predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key amino acid residues involved in the interaction.
-
Software: AutoDock or similar molecular docking programs.
-
Protocol:
-
Obtain the 3D structure of the STAT5 SH2 domain from a protein data bank or through homology modeling.
-
Prepare the 3D structure of this compound.
-
Define the binding site on the STAT5 SH2 domain.
-
Run the docking simulation to predict the binding pose of this compound.
-
Analyze the results to identify key interactions such as hydrogen bonds and hydrophobic interactions between this compound and specific amino acid residues of the SH2 domain.
-
The following diagram illustrates the predicted binding mode of a STAT5 inhibitor within the SH2 domain, highlighting key interactions.
References
Safety Operating Guide
Essential Safety and Disposal Guide for BP-1-108
This document provides crucial safety and logistical information for the proper handling and disposal of BP-1-108, a selective STAT5 inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a solid powder that is soluble in DMSO.[1] As with any potent bioactive small molecule, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be contained using an inert absorbent material, such as sand or earth.[2][3] The contaminated absorbent material must be collected and placed in a sealed, properly labeled container for hazardous waste disposal. Do not wash spills down the drain.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with all local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of in the sanitary sewer or as regular trash.
-
Waste Identification and Segregation : All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous chemical waste. This waste stream should be segregated from non-hazardous waste and other incompatible chemical wastes.
-
Containerization : Use only approved, leak-proof, and clearly labeled hazardous waste containers. The label should include the chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings.
-
Waste Collection :
-
Solid Waste : Collect solid this compound and contaminated disposable items in a designated, sealed container.
-
Liquid Waste : Solutions of this compound in solvents like DMSO should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
-
Storage : Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table provides a summary of its known physical and chemical properties. Researchers should always refer to the batch-specific Certificate of Analysis for the most accurate information.
| Property | Value | Source |
| Molecular Formula | C32H38N2O6S | MedKoo Biosciences |
| Molecular Weight | 578.72 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | MedKoo Biosciences |
| Storage (Long Term) | -20 °C (months to years) | MedKoo Biosciences |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling BP-1-108
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the selective STAT5 inhibitor, BP-1-108. The following procedures and data are intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1334492-85-1 | [1] |
| Molecular Formula | C₃₂H₃₈N₂O₆S | [1] |
| Molecular Weight | 578.72 g/mol | [1] |
| Ki for STAT5 | 2.8 µM | [2] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Hazard Identification and Personal Protective Equipment (PPE)
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard assessment is based on available information and data for the structurally similar STAT3 inhibitor, BP-1-102. It is imperative to handle this compound with caution as a potentially hazardous substance.
GHS Hazard Classification (Presumed based on BP-1-102):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing. |
| Skin and Body Protection | A standard laboratory coat is required. Ensure it is fully buttoned. For operations with a higher risk of exposure, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is critical for minimizing risk during the handling and disposal of this compound.
Handling and Storage
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents.
-
-
Storage:
-
Store in a cool, dry, and dark place.[1]
-
For short-term storage (days to weeks), maintain at 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
-
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Use a calibrated analytical balance for accurate measurement.
-
Prepare solutions using an appropriate solvent, such as DMSO.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean: Carefully sweep or wipe up the contained material. Place the waste in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: The inhibitory action of this compound on the STAT5 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
